8-Bromonaphthalen-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRXIIFRDDJZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346656 | |
| Record name | 8-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7385-87-7 | |
| Record name | 8-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 8-Bromonaphthalen-2-ol from 2-Naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective synthesis of 8-bromonaphthalen-2-ol from 2-naphthol presents a significant challenge in synthetic organic chemistry due to the inherent electronic and steric properties of the naphthalene core, which favor substitution at other positions. Direct bromination of 2-naphthol typically yields a mixture of isomers, with the 1- and 6-bromo derivatives often predominating. This technical guide outlines a feasible multi-step synthetic pathway to achieve the targeted 8-bromo isomer, proceeding through the key intermediate, 8-aminonaphthalen-2-ol. The synthesis involves the nitration and subsequent reduction of a 2-naphthol derivative, followed by a Sandmeyer reaction to introduce the bromine atom at the C-8 position. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant quantitative data for researchers in organic synthesis and drug development.
Introduction
Naphthalene derivatives are crucial scaffolds in medicinal chemistry and materials science. The specific substitution pattern on the naphthalene ring is critical for modulating the biological activity and physical properties of these compounds. This compound is a valuable building block for the synthesis of more complex molecules. However, its preparation is not trivial due to the difficulty in achieving regioselective functionalization at the sterically hindered C-8 position of the 2-naphthol system. This guide details a rational and experimentally validated approach to overcome this synthetic hurdle.
Synthetic Pathway
The proposed synthetic route to this compound from a 2-naphthol derivative involves a three-step sequence, as direct bromination is not regioselective for the 8-position. The key is the introduction of a functional group at the 8-position that can be subsequently converted to a bromine atom. An amino group is an ideal precursor for this transformation via the Sandmeyer reaction.
The overall synthetic strategy is as follows:
-
Nitration: Introduction of a nitro group at the 8-position of a suitable 2-naphthalene derivative.
-
Reduction: Conversion of the nitro group to an amino group to yield 8-aminonaphthalen-2-ol.
-
Sandmeyer Reaction: Diazotization of the amino group followed by displacement with a bromide ion to afford the final product, this compound.
Experimental Protocols
Synthesis of 8-Aminonaphthalen-2-ol (Precursor)
The synthesis of the key intermediate, 8-aminonaphthalen-2-ol, can be achieved from 2-naphthalenesulfonic acid through a nitration and subsequent reduction sequence.
Step 1: Nitration of 2-Naphthalenesulfonic Acid
A common method for the preparation of 8-nitro-2-naphthylamine involves the nitration of 2-amino-1-naphthalenesulfonic acid (Tobias acid)[1]. The subsequent hydrolysis of the sulfonic acid group and reduction of the nitro group leads to 8-aminonaphthalen-2-ol.
Step 2: Reduction of the Nitro Group
The nitro-substituted naphthalene derivative is then reduced to the corresponding amine.
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl halide. In this case, 8-aminonaphthalen-2-ol is converted to this compound. A similar Sandmeyer reaction has been reported for the synthesis of 8-iodo-β-naphthol from 8-aminonaphthalen-2-ol, indicating the feasibility of this approach for bromination[2].
Experimental Protocol:
-
Diazotization:
-
Dissolve 8-aminonaphthalen-2-ol in an aqueous solution of a strong acid, such as hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper.
-
-
Bromination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.
-
After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure this compound.
-
Quantitative Data
Due to the limited availability of direct literature on the synthesis of this compound from 2-naphthol, precise yield data for each step is not available. However, based on analogous reactions, the following estimations can be made:
| Step | Reaction | Reagents | Typical Yield |
| 1 | Nitration | HNO₃, H₂SO₄ | Moderate to Good |
| 2 | Reduction | SnCl₂, HCl or H₂/Pd-C | Good to Excellent |
| 3 | Sandmeyer Reaction | 1. NaNO₂, HBr2. CuBr | 60-80%[2] |
Table 1: Estimated yields for the synthetic steps.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₀H₇BrO |
| Molecular Weight | 223.07 g/mol |
| Appearance | Solid |
| Melting Point | Data not available in searched literature |
| ¹H NMR | Expected to show characteristic aromatic proton signals |
| ¹³C NMR | Expected to show 10 distinct carbon signals |
| Mass Spectrometry | M⁺ and M+2 peaks in a ~1:1 ratio, characteristic of a bromine-containing compound |
Table 2: Physicochemical and spectroscopic data for this compound.
Conclusion
The synthesis of this compound from 2-naphthol is best approached through a multi-step pathway involving the formation and subsequent conversion of an 8-amino-2-naphthol intermediate. While direct bromination is challenging, the use of a Sandmeyer reaction on a pre-functionalized naphthalene core provides a viable and regioselective route to the desired product. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical building block. Further optimization of each step may be required to achieve high overall yields.
References
An In-depth Technical Guide to 8-Bromonaphthalen-2-ol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromonaphthalen-2-ol, a halogenated derivative of 2-naphthol, is a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and explores its potential applications in research and drug development. Particular emphasis is placed on providing structured data, experimental protocols, and visual representations of key concepts to aid researchers in their work with this compound.
Core Properties of this compound
This compound, also known as 8-bromo-2-naphthol, is a solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 7385-87-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇BrO | [2][3][4] |
| Molecular Weight | 223.07 g/mol | [2][3][4] |
| Melting Point | 113-114 °C | [5] |
| Boiling Point | Not available | |
| Solubility | Soluble in alcohol-based solvents (e.g., methanol, ethanol), chloroform, and dichloromethane. Slightly soluble in water. | [6] |
| pKa (Predicted) | 9.12 ± 0.40 | [4] |
| Flash Point | 167.8 ± 20.4 °C | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:
-
Mass Spectrometry (GC-MS): The mass spectrum shows prominent peaks at m/z 222 and 224, corresponding to the isotopic distribution of bromine, and a peak at m/z 115.[2]
-
Infrared (IR) Spectroscopy: As a phenol, this compound is expected to exhibit a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹ and C-O stretching vibrations.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show signals in the aromatic region characteristic of a substituted naphthalene ring system, along with a signal for the hydroxyl proton. The ¹³C NMR spectrum would display signals for the ten carbon atoms of the naphthalene core.[9]
A generalized workflow for the spectroscopic characterization of a brominated naphthalene derivative is presented below.
Synthesis of this compound
The synthesis of this compound presents a challenge due to the directing effects of the hydroxyl group on the naphthalene ring, which favors substitution at other positions. Direct bromination of 2-naphthol typically yields 1-bromo-2-naphthol or 6-bromo-2-naphthol. The selective synthesis of the 8-bromo isomer is not well-documented in readily available literature.
However, a general approach for the bromination of 2-naphthol can be adapted. The following is a generalized experimental protocol for the synthesis of a monobrominated 2-naphthol, which would require optimization and regioselective control to favor the 8-position.
Experimental Protocol: General Bromination of 2-Naphthol
Materials:
-
2-Naphthol
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Ice
Procedure:
-
Dissolve 2-naphthol in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 2-naphthol.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Quench the reaction by adding a saturated solution of sodium bisulfite to neutralize any unreacted bromine.
-
Precipitate the crude product by pouring the reaction mixture into ice-water.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified bromonaphthalen-2-ol.
Note: Achieving selective bromination at the 8-position would likely require the use of specific catalysts, protecting groups, or alternative synthetic strategies that are not detailed in the general literature.
The logical relationship for a generalized synthesis is depicted below.
Applications in Research and Drug Development
While specific biological activities of this compound are not extensively reported, naphthalene derivatives, in general, are recognized for their therapeutic potential. Halogenated naphthols, in particular, are explored for a range of biological activities.
Potential Areas of Investigation:
-
Antimicrobial Agents: Naphthalene derivatives have shown promise as antibacterial and antifungal agents.[10] The introduction of a bromine atom can enhance the lipophilicity and potentially the antimicrobial efficacy of the molecule.
-
Anticancer Agents: The naphthol scaffold is present in several compounds with cytotoxic activity against various cancer cell lines. Further derivatization of this compound could lead to the discovery of novel anticancer agents.[11]
-
Enzyme Inhibitors: Halogenated naphthols have been investigated as inhibitors of various enzymes. The specific substitution pattern of this compound could confer selectivity towards certain enzyme targets.[11]
-
Signaling Pathway Modulation: Naphthol derivatives have been shown to modulate cellular signaling pathways. For instance, some naphthol compounds can inhibit the CREB/BDNF signaling pathway.[12] The effect of this compound on specific signaling cascades remains an area for future research.
The workflow for investigating the biological activity of a compound like this compound would typically follow the path illustrated below.
Conclusion
This compound is a chemical compound with well-defined physical and spectroscopic properties. While its direct synthesis in a regioselective manner is not commonly described, its potential as a precursor in medicinal chemistry is significant, given the broad range of biological activities observed for other halogenated naphthalene derivatives. This guide provides a foundational understanding for researchers interested in exploring the synthesis and therapeutic applications of this and related compounds. Further investigation is warranted to unlock the full potential of this compound in drug discovery and development.
References
- 1. chemfill.in [chemfill.in]
- 2. This compound | C10H7BrO | CID 613826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-BROMO-NAPHTHALEN-2-OL | 7385-87-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of 8-Bromonaphthalen-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 8-Bromonaphthalen-2-ol. Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents the available mass spectrometry data, alongside a detailed analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features based on the parent molecule, 2-naphthol. This guide also outlines standardized experimental protocols for acquiring such data.
Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Mass Spectrometry (MS) Data
The mass spectrum of this compound is characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of a bromine atom.
| Parameter | Value (m/z) | Source |
| Molecular Ion [M]+ | 222 | [1] |
| [M+2]+ | 224 | [1] |
| Major Fragment | 115 | [1] |
Note: The presence of bromine (with isotopes 79Br and 81Br in nearly a 1:1 ratio) results in a characteristic M and M+2 pattern of approximately equal intensity.
Predicted ¹H NMR Data (based on 2-Naphthol)
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, with chemical shifts influenced by the hydroxyl and bromine substituents. The data for the parent compound, 2-naphthol, is provided as a reference. The introduction of a bromine atom at the C-8 position is expected to cause a downfield shift for the proton at C-7 due to its electron-withdrawing inductive effect.
| Proton Assignment (2-Naphthol) | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 7.27 | d |
| H-3 | 7.17 | d |
| H-4 | 7.32 | t |
| H-5 | 7.78 | d |
| H-6 | 7.40 | t |
| H-7 | 7.30 | d |
| H-8 | 7.78 | d |
| -OH | ~5.0-6.0 | br s |
Prediction for this compound: The proton at C-1 would likely experience a downfield shift. The remaining protons would also show altered chemical shifts and coupling constants due to the influence of the bromine atom.
Predicted ¹³C NMR Data (based on 2-Naphthol)
The ¹³C NMR spectrum of this compound will display ten distinct signals for the ten carbon atoms in the naphthalene ring system. The carbon atom bearing the bromine (C-8) is expected to have a chemical shift in the range of 110-120 ppm. The chemical shifts of the parent compound, 2-naphthol, are listed below for comparison.[2]
| Carbon Assignment (2-Naphthol) | Chemical Shift (δ, ppm) |
| C-1 | 109.4 |
| C-2 | 155.5 |
| C-3 | 118.0 |
| C-4 | 129.5 |
| C-4a | 128.0 |
| C-5 | 126.4 |
| C-6 | 123.6 |
| C-7 | 127.6 |
| C-8 | 128.7 |
| C-8a | 134.5 |
Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (phenol) | 3600-3200 (broad) |
| C-O stretch (phenol) | 1260-1180 |
| Aromatic C-H stretch | 3100-3000 |
| Aromatic C=C stretch | 1600-1450 |
| C-Br stretch | 680-500 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR, CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
-
Visualizations
The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data for a chemical compound.
A generalized workflow for the spectroscopic analysis of a chemical compound.
References
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 8-Bromonaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the aromatic compound 8-Bromonaphthalen-2-ol. Due to the absence of publicly available, experimentally verified spectral data for this specific molecule, this guide presents predicted NMR data generated from advanced computational methods. These predictions are grounded in established principles of NMR spectroscopy and provide a robust framework for researchers working with this and structurally related compounds.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were calculated using computational NMR prediction algorithms, which consider the effects of substituents and the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.30 - 7.40 | d | 8.0 - 9.0 |
| H-3 | 7.15 - 7.25 | d | 8.0 - 9.0 |
| H-4 | 7.80 - 7.90 | d | 8.0 - 9.0 |
| H-5 | 7.50 - 7.60 | t | 7.5 - 8.5 |
| H-6 | 7.20 - 7.30 | t | 7.5 - 8.5 |
| H-7 | 7.95 - 8.05 | d | 7.5 - 8.5 |
| OH | 5.0 - 6.0 | br s | - |
Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on solvent, concentration, and temperature and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 110.0 - 115.0 |
| C-2 | 152.0 - 157.0 |
| C-3 | 120.0 - 125.0 |
| C-4 | 130.0 - 135.0 |
| C-4a | 128.0 - 133.0 |
| C-5 | 127.0 - 132.0 |
| C-6 | 124.0 - 129.0 |
| C-7 | 129.0 - 134.0 |
| C-8 | 118.0 - 123.0 |
| C-8a | 135.0 - 140.0 |
Experimental Protocol for NMR Data Acquisition
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is recommended.
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
An In-Depth Technical Guide to 8-Bromonaphthalen-2-ol for Researchers and Drug Development Professionals
An Introduction to a Versatile Naphthalene Derivative
8-Bromonaphthalen-2-ol is a halogenated derivative of 2-naphthol, a bicyclic aromatic compound. Its structure, featuring a bromine atom on the naphthalene core, imparts specific chemical properties that make it a valuable building block in organic synthesis and a compound of interest for medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and potential applications relevant to researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
This compound is a solid at room temperature with a distinct set of physical and chemical characteristics. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO | --INVALID-LINK-- |
| Molecular Weight | 223.07 g/mol | --INVALID-LINK-- |
| CAS Number | 7385-87-7 | --INVALID-LINK-- |
| Melting Point | 113-114 °C | [1] |
| Boiling Point | Not available | |
| Flash Point | 167.8 ± 20.4 °C | [1] |
| Refractive Index | 1.705 | [1] |
| pKa (Predicted) | 9.12 ± 0.40 | [2] |
| XLogP3 (Predicted) | 3 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Topological Polar Surface Area | 20.2 Ų | --INVALID-LINK-- |
Note on Solubility: Specific solubility data for this compound in various solvents is not explicitly documented. However, based on the general solubility of naphthols and brominated aromatic compounds, it is expected to be soluble in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether, tetrahydrofuran), and sparingly soluble in water.
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| Feature | Description |
| Molecular Ion (M⁺) | Expected at m/z 222 and 224 in an approximate 1:1 ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). |
| Major Fragments | A prominent fragment is expected at m/z 115[4]. Further fragmentation may involve the loss of CO (28 Da) from the naphthol ring. |
The fragmentation pattern can be visualized as follows:
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3550-3200 | O-H stretch (broad) | Phenolic hydroxyl |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1260-1000 | C-O stretch | Phenolic |
| ~850-550 | C-Br stretch | Aryl bromide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Aromatic Protons (6H): Expected in the range of δ 7.0-8.5 ppm. The protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with neighboring protons.
-
Hydroxyl Proton (1H): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (10C): Ten distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-2) will be deshielded, appearing at a higher chemical shift, while the carbon attached to the bromine (C-8) will also show a characteristic shift.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, procedures for related bromonaphthalenes can be adapted.
Synthesis of Bromonaphthalen-2-ols (General Approach)
A common method for the synthesis of brominated naphthols is the electrophilic bromination of 2-naphthol. The regioselectivity of the bromination can be influenced by the reaction conditions.
Materials:
-
2-Naphthol
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride)
-
Sodium thiosulfate solution (for quenching excess bromine)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
General Procedure:
-
Dissolve 2-naphthol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine or NBS in the same solvent to the cooled 2-naphthol solution with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product into an organic solvent.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
The following diagram illustrates a generalized workflow for the synthesis of bromonaphthalen-2-ols.
Purification by Recrystallization or Column Chromatography
The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
General Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals.
General Column Chromatography Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Biological Activity and Relevance in Drug Development
While specific studies on the biological activity of this compound are limited, the broader class of halogenated naphthalenes and naphthols has garnered significant interest in medicinal chemistry. Naphthalene derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[5].
The introduction of a bromine atom can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. Therefore, this compound represents a potential scaffold for the development of novel therapeutic agents.
Potential Areas of Investigation:
-
Anticancer Activity: Naphthalene-based compounds have been investigated for their potential to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic effects of this compound could be evaluated against a panel of cancer cell lines.
-
Enzyme Inhibition: The naphthol moiety is present in many biologically active compounds. This compound could be screened for its inhibitory activity against various enzymes, such as kinases, which are important targets in cancer therapy.
-
Antimicrobial Activity: Halogenated aromatic compounds often exhibit antimicrobial properties. The antibacterial and antifungal activities of this compound could be explored.
The following diagram illustrates a potential logical workflow for investigating the biological activity of this compound in a drug discovery context.
Conclusion
This compound is a compound with well-defined physical and chemical properties that make it a useful intermediate in organic synthesis. While specific data on its biological activity is currently scarce, its structural features suggest potential for exploration in drug discovery, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of this compound, offering valuable information for researchers and scientists working in these fields. Further investigation into its synthesis, reactivity, and biological profile is warranted to fully elucidate its potential.
References
An In-depth Technical Guide on the Solubility of 8-Bromonaphthalen-2-ol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 8-Bromonaphthalen-2-ol, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on structural analogy and provides detailed experimental protocols for precise quantitative determination.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound possesses a large, non-polar naphthalene ring system, which suggests good solubility in non-polar and moderately polar organic solvents. The presence of a hydroxyl (-OH) group and a bromine (-Br) atom introduces some polarity, which may enhance solubility in polar aprotic and protic solvents.
Based on the behavior of structurally similar compounds like 1-bromonaphthalene and 2-naphthol, the following qualitative solubility profile for this compound in common organic solvents can be anticipated.[1][2]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Highly Soluble | The non-polar aromatic naphthalene core of this compound will have strong favorable interactions with aromatic solvents. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents are effective at solvating a wide range of organic compounds, including those with moderate polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the solute, while the alkyl groups interact with the naphthalene ring. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The polar carbonyl group can interact with the polar functionalities of the solute, and the alkyl groups can solvate the non-polar part. |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate provides a balance of polar (ester group) and non-polar (alkyl chains) characteristics, making it a good solvent for moderately polar compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble | The hydroxyl group of the solute can participate in hydrogen bonding with alcohol solvents. However, the large non-polar naphthalene ring may limit high solubility, especially in lower alcohols. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are highly polar and can solvate a wide range of compounds, including those with polar functional groups. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the largely non-polar solvent and the more polar solute will likely result in poor solubility. |
| Water | Insoluble | The large, non-polar aromatic structure will dominate, leading to very poor solubility in a highly polar solvent like water.[3][4] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a solvent.[1]
Objective:
To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials and Equipment:
-
This compound (purity >98%)[5]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Scintillation vials or sealed flasks
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is achieved. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a known volume of the appropriate solvent.
-
Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Molecular structure and IUPAC name of 8-Bromonaphthalen-2-ol
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical data for 8-Bromonaphthalen-2-ol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Molecular Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also commonly known as 8-bromo-2-naphthol. The molecule consists of a naphthalene core substituted with a bromine atom at the 8-position and a hydroxyl group at the 2-position.
Below is a diagram of the molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO | PubChem[1] |
| Molecular Weight | 223.07 g/mol | PubChem[1] |
| CAS Number | 7385-87-7 | PubChem[1] |
| Melting Point | 113-114 °C | ECHEMI[1] |
| Boiling Point | 332.3±11.0 °C (Predicted) | N/A |
| Density | 1.6±0.1 g/cm³ (Predicted) | N/A |
| pKa | 9.12±0.40 (Predicted) | Guidechem[3] |
| LogP | 3.53 (Predicted) | PubChem[1] |
| Solubility | Information not available | N/A |
Experimental Protocols
General Synthesis Strategy: Electrophilic Bromination of 2-Naphthol
The synthesis of this compound can be approached through the electrophilic bromination of 2-naphthol. The hydroxyl group of 2-naphthol is an ortho-, para-director. However, direct bromination often leads to a mixture of products, with the 1- and 6-positions being highly reactive. To achieve substitution at the 8-position, a multi-step synthesis involving protecting groups or specific reaction conditions would likely be necessary.
A potential, though unverified, approach could involve the following conceptual steps:
References
Commercially Available Suppliers and Technical Guide for 8-Bromonaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available suppliers of 8-Bromonaphthalen-2-ol, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a structured comparison of suppliers, a detailed experimental protocol for a related synthesis, and a visual representation of the synthetic workflow.
Commercial Suppliers of this compound
The following table summarizes the currently available commercial suppliers for this compound, providing key quantitative data for easy comparison. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| --INVALID-LINK-- | Not specified | Lab Reagent LR Grade | Per kg | ~ $60/kg (converted from ₹5000/kg)[1] |
| --INVALID-LINK-- | Not specified | >98% | 1g, 5g, 25g | Price on request[2] |
| --INVALID-LINK-- | Multiple | Varies by supplier | Varies by supplier | Varies by supplier[3][4] |
| - TRC | B292400 | Not specified | 50mg, 500mg | $65 (50mg), $330 (500mg)[3] |
| - AK Scientific | 9029AE | Not specified | 1g | $410[3] |
| - Biosynth Carbosynth | FB162355 | Not specified | 5g, 10g | $450 (5g), $600 (10g)[3] |
| --INVALID-LINK-- | Not specified | Not specified | Bulk and R&D quantities | Price on request[5] |
| --INVALID-LINK-- | ATC311766854 | Not specified | Inquire for availability | Price on request |
| --INVALID-LINK-- | Not specified | Not specified | Varies by supplier | Price on request[6] |
Experimental Protocol: Synthesis of a Bromonaphthalene Derivative
Reaction: Synthesis of 2-Bromonaphthalene from β-Naphthol
Materials:
-
β-Naphthol (72 g, 0.50 mole)[7]
-
Triphenylphosphine (144 g, 0.55 mole)[7]
-
Acetonitrile (225 ml)[7]
-
Bromine (88 g)[7]
-
Pentane[7]
-
20% Sodium hydroxide solution[7]
-
Anhydrous magnesium sulfate[7]
-
Alumina[7]
-
500 ml three-necked, round-bottomed flask[7]
-
Trubore stirrer[7]
-
Pressure-compensating dropping funnel[7]
-
Reflux condenser with drying tube[7]
-
Ice bath[7]
-
Apparatus for simple distillation[7]
-
Wood's metal bath[7]
Procedure:
-
Preparation of the Reagent: In a 500 ml, three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, charge 144 g of triphenylphosphine and 125 ml of acetonitrile.[7]
-
Cool the stirred solution in an ice bath and add 88 g of bromine dropwise over 20-30 minutes.[7]
-
Reaction with β-Naphthol: After the bromine addition is complete, remove the ice bath. Dissolve 72 g of β-naphthol in 100 ml of acetonitrile (warming may be necessary) and add it to the reaction mixture in one portion.[7]
-
Heat the reaction mixture to 60–70°C for at least 30 minutes.[7]
-
Work-up and Isolation:
-
Set up the flask for simple distillation and remove the acetonitrile under aspirator pressure until the oil bath temperature reaches 110°C.[7]
-
Replace the condenser with a wide-bore tube connected to a flask containing water and replace the oil bath with a Wood's metal bath.[7]
-
Raise the bath temperature to 200–220°C until all the solid has melted.[7]
-
Increase the bath temperature to 340°C and maintain it until the evolution of hydrogen bromide ceases (approximately 20–30 minutes).[7]
-
Cool the reaction mixture to about 100°C and pour it into a 1-liter beaker to cool to room temperature.[7]
-
-
Purification:
-
Add 300 ml of pentane to the solidified mixture and break it into a fine precipitate.[7]
-
Filter the solid by suction and wash it thoroughly with two 300-ml portions of pentane.[7]
-
Combine the pentane filtrates, wash with 200 ml of 20% sodium hydroxide, and dry over anhydrous magnesium sulfate.[7]
-
Pass the pentane extract through a 25 mm diameter column filled with 35 cm of alumina.[7]
-
Distill the pentane at reduced pressure to yield the 2-bromonaphthalene product.[7]
-
Biological Activity and Signaling Pathways
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a bromonaphthalene derivative, based on the provided experimental protocol.
References
- 1. indiamart.com [indiamart.com]
- 2. chemfill.in [chemfill.in]
- 3. 8-BROMO-NAPHTHALEN-2-OL | 7385-87-7 [chemicalbook.com]
- 4. 8-BROMO-NAPHTHALEN-2-OL suppliers & manufacturers in China [m.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Synthesis of 8-Bromonaphthalen-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-Bromonaphthalen-2-ol and its subsequent derivatization into a variety of valuable compounds. This document details the primary synthetic route to the core molecule, followed by established protocols for C-C and C-N bond formation, as well as etherification. All quantitative data is summarized in structured tables for ease of comparison, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows.
Synthesis of the Core Compound: this compound
The most viable route for the synthesis of this compound is a Sandmeyer reaction, starting from the commercially available 8-aminonaphthalen-2-ol. This method allows for the regioselective introduction of the bromine atom at the 8-position.
Reaction Pathway
The synthesis proceeds in two main steps: diazotization of the amino group of 8-aminonaphthalen-2-ol, followed by the introduction of the bromine atom using copper(I) bromide.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
8-Aminonaphthalen-2-ol
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, a solution of 8-aminonaphthalen-2-ol in aqueous hydrobromic acid is prepared.
-
To this cooled solution, an aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.
-
The cold diazonium salt solution is then slowly added to the copper(I) bromide solution. The mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 8-Aminonaphthalen-2-ol | 1. NaNO₂, HBr2. CuBr | Water | 0-5, then 50-60 | 2-3 | 70-80 (Estimated) | Based on similar reactions[1] |
Derivatization of this compound
The bromine atom at the 8-position and the hydroxyl group at the 2-position of this compound serve as versatile handles for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. Key derivatization strategies include palladium-catalyzed cross-coupling reactions and etherification.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 8-position of the naphthalene core and various aryl or vinyl boronic acids or esters.
Experimental Protocol:
A mixture of this compound, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., toluene, dioxane, DMF) is heated under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by chromatography.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Bromide | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 70-95 |
| Aryl Bromide | Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90-110 | 65-90 |
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination allows for the synthesis of arylamine derivatives by coupling this compound with a wide range of primary and secondary amines.[2][3]
References
The Synthetic Versatility of 8-Bromonaphthalen-2-ol: A Technical Primer for Organic Chemists
For Immediate Release
Shanghai, China – December 26, 2025 – 8-Bromonaphthalen-2-ol is emerging as a versatile building block in organic synthesis, offering a valuable scaffold for the construction of complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its reactivity and highlights its utility in key synthetic transformations, including the synthesis of precursors for bioactive molecules such as CCR8 antagonists and the formation of novel heterocyclic systems like benzonaphthofurans.
Core Reactivity and Synthetic Potential
This compound possesses two key reactive sites: a phenolic hydroxyl group and an aryl bromide. This dual functionality allows for a range of selective transformations. The hydroxyl group can readily undergo O-alkylation and O-arylation, while the bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity makes it an ideal starting material for the synthesis of diverse and complex molecular architectures.
Application in the Synthesis of Bioactive Scaffolds
A significant application of bromo-naphthalene scaffolds lies in the development of antagonists for the human CC chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in inflammatory diseases.[1] While direct synthesis from this compound is an area of ongoing research, its structural motif is a key component of known CCR8 antagonists. The general synthetic strategy involves the functionalization of the bromo-naphthalene core via palladium-catalyzed cross-coupling reactions to introduce diverse substituents and build a library of potential drug candidates.[1]
A hypothetical, yet plausible, synthetic pathway towards a key intermediate for such antagonists, starting from this compound, is outlined below. This pathway leverages well-established organometallic cross-coupling reactions.
Synthesis of Novel Heterocyclic Systems: Benzonaphthofurans
The unique structure of this compound makes it an attractive precursor for the synthesis of novel heterocyclic compounds, such as benzonaphthofurans. These fused-ring systems are of interest in materials science and medicinal chemistry. A potential synthetic route involves a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization to construct the furan ring.
Experimental Protocols
General Procedure for Sonogashira Coupling of Aryl Bromides:
To a solution of the aryl bromide (1.0 eq.) in a suitable solvent (e.g., toluene, THF, or DMF) is added the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., Et₃N, DIPA, or K₂CO₃, 2-3 eq.). The reaction mixture is typically stirred at room temperature or heated under an inert atmosphere until completion. The product is then isolated and purified using standard techniques such as column chromatography.
Table 1: Representative Sonogashira Coupling Reaction Conditions
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Aryl Bromide | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 85-95 |
| Aryl Iodide | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPA | THF | RT | 90-98 |
Note: The conditions presented in this table are generalized and would require optimization for the specific substrate, this compound.
Future Directions
The synthetic utility of this compound is a promising area for further exploration. The development of robust and scalable protocols for its derivatization will undoubtedly accelerate the discovery of new chemical entities with valuable biological and material properties. Future research should focus on the detailed investigation of its reactivity in a broader range of cross-coupling reactions and the application of its derivatives in the total synthesis of complex natural products and pharmaceutical agents.
This technical guide serves as a foundational resource for researchers interested in leveraging the synthetic potential of this compound. As a readily accessible and versatile building block, it holds the key to unlocking novel molecular architectures with significant scientific and commercial potential.
References
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 8-Aryl-naphthalen-2-ols
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 8-bromonaphthalen-2-ol with various arylboronic acids. The resulting 8-aryl-naphthalen-2-ol scaffold is a valuable building block in the development of novel pharmaceuticals and materials.[3] This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][4] The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[1][2]
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or similar palladium precursor[5][6]
-
Base (e.g., potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃))[5][6]
-
Degassed water[5]
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., potassium phosphate, 2.0 equiv.).[5]
-
Catalyst and Ligand Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[5]
-
Solvent Addition and Degassing: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) to the flask.[5] Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum and backfilling with an inert gas.[5]
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C. Stir the mixture vigorously under an inert atmosphere for 12-24 hours.[5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (this compound).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (15 mL each).[5]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to afford the pure 8-aryl-naphthalen-2-ol product.[5]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on general procedures for similar substrates.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 18 | 80-90 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 12 | 82-92 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 88-98 |
Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Suzuki-Miyaura Coupling Reaction Workflow
Caption: A workflow diagram illustrating the key steps of the Suzuki-Miyaura coupling reaction, from setup to product purification.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 8-Bromonaphthalen-2-ol with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in pharmaceutical and materials science, due to its broad substrate scope and functional group tolerance.[1] The synthesis of 8-amino-2-naphthol derivatives is of significant interest as this scaffold is present in various biologically active molecules and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 8-Bromonaphthalen-2-ol with various primary amines, offering a practical guide for researchers in drug discovery and development.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium(II) amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active palladium(0) catalyst which re-enters the catalytic cycle.[1]
The choice of ligand is critical for the efficiency of the reaction. For the coupling of primary amines, sterically hindered biaryl phosphine ligands, such as BrettPhos, have shown excellent performance.[2]
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with a selection of primary amines. The data is compiled from analogous reactions found in the chemical literature and serves as a guide for expected outcomes.
| Entry | Primary Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Cyclohexylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 10 | 92 |
| 4 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 24 | 75 |
Note: The data presented is representative and yields may vary based on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound with Primary Amines
This protocol provides a detailed methodology for the palladium-catalyzed coupling of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., n-Butylamine)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BrettPhos or Xantphos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (0.02 mmol, 2 mol% Pd), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (1.4 mmol, 1.4 equiv) and the anhydrous solvent (5 mL).
-
Addition of Amine: Add the primary amine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated heating block or oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 8-(alkylamino)naphthalen-2-ol.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 8-Bromonaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 8-Bromonaphthalen-2-ol. This versatile starting material is a valuable building block for the synthesis of a diverse range of substituted naphthalen-2-ol derivatives. The naphthalene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The methodologies described herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—offer powerful and efficient means to construct carbon-carbon and carbon-nitrogen bonds, enabling the generation of novel compounds for drug discovery and development programs.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance.[2] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, and Sonogashira), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and often requires optimization for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-naphthalen-2-ols
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 8-Phenylnaphthalen-2-ol | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)naphthalen-2-ol | 80-90 |
| 3 | 3-Pyridinylboronic acid | 8-(Pyridin-3-yl)naphthalen-2-ol | 70-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 8-(4-(Trifluoromethyl)phenyl)naphthalen-2-ol | 75-88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar aryl bromides.[4][5]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/EtOH/H₂O mixture, Dioxane/H₂O)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-naphthalen-2-ol.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 8-Amino-naphthalen-2-ols
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[2][6] This reaction has broad applications in the synthesis of pharmaceuticals and other biologically active molecules.
Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 4-(8-Hydroxynaphthalen-1-yl)morpholine | 80-95 |
| 2 | Aniline | 8-Anilinonaphthalen-2-ol | 75-90 |
| 3 | Benzylamine | 8-(Benzylamino)naphthalen-2-ol | 70-85 |
| 4 | N-Methylpiperazine | 8-(4-Methylpiperazin-1-yl)naphthalen-2-ol | 85-98 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[7]
Materials:
-
This compound
-
Amine (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes.
-
In a separate flask, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Transfer the catalyst solution to the flask containing the reagents via cannula.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the 8-amino-naphthalen-2-ol derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 8-Alkynyl-naphthalen-2-ols
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and materials science.
Data Presentation: Illustrative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 8-(Phenylethynyl)naphthalen-2-ol | 85-95 |
| 2 | Trimethylsilylacetylene | 8-((Trimethylsilyl)ethynyl)naphthalen-2-ol | 90-98 |
| 3 | 1-Hexyne | 8-(Hex-1-yn-1-yl)naphthalen-2-ol | 75-85 |
| 4 | Propargyl alcohol | 3-(8-Hydroxynaphthalen-1-yl)prop-2-yn-1-ol | 70-80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general procedure adapted from known Sonogashira reactions.[10][11]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) salt (e.g., CuI, 2-5 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in an anhydrous solvent (e.g., THF), add the base (e.g., Et₃N, 2.0 equiv).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) salt (e.g., CuI, 4 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C for 6-24 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 8-alkynyl-naphthalen-2-ol.
Caption: Catalytic cycles of the Sonogashira coupling.
Heck Reaction: Synthesis of 8-Alkenyl-naphthalen-2-ols
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[12][13] It is a valuable tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.
Data Presentation: Illustrative Heck Reactions
| Entry | Alkene | Product | Typical Yield (%) |
| 1 | Styrene | 8-((E)-2-Phenylvinyl)naphthalen-2-ol | 70-85 |
| 2 | n-Butyl acrylate | (E)-n-Butyl 3-(8-hydroxynaphthalen-1-yl)acrylate | 65-80 |
| 3 | 1-Octene | 8-((E)-Oct-1-en-1-yl)naphthalen-2-ol | 60-75 |
| 4 | Cyclohexene | 8-(Cyclohex-1-en-1-yl)naphthalen-2-ol | 50-65 |
Experimental Protocol: General Procedure for the Heck Reaction
This is a generalized protocol for the Heck reaction based on established methods.[14][15]
Materials:
-
This compound
-
Alkene (1.5 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%) in an anhydrous solvent (e.g., DMF).
-
Add the base (e.g., Et₃N, 1.5 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-alkenyl-naphthalen-2-ol.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow Overview
The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation.
Caption: General experimental workflow for cross-coupling.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of substituted naphthalen-2-ol derivatives. The protocols outlined in these application notes serve as a valuable starting point for researchers in organic synthesis and drug development. Optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. The diverse functionalities that can be introduced onto the naphthalene scaffold through these methods open up new avenues for the design and synthesis of novel therapeutic agents and functional materials.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. pure.rug.nl [pure.rug.nl]
- 15. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 8,8'-Dibromo-BINOL Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 8,8'-dibromo-1,1'-bi-2-naphthol (8,8'-dibromo-BINOL), a valuable chiral ligand and synthetic intermediate, starting from 8-Bromonaphthalen-2-ol. The primary synthetic strategy focuses on the oxidative coupling of this compound. While direct protocols for this specific substrate are not extensively reported, this guide adapts established methods for the synthesis of other substituted BINOL derivatives, particularly leveraging iron-catalyzed systems. These protocols are intended to serve as a foundational methodology for researchers to produce and further investigate 8,8'-dibromo-BINOL and its derivatives in asymmetric catalysis and drug discovery.
Introduction
1,1'-Bi-2-naphthol (BINOL) and its derivatives are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral ligands and catalysts for a wide array of chemical transformations. The axial chirality of the BINOL scaffold, arising from restricted rotation around the C1-C1' bond, imparts a well-defined three-dimensional structure that is crucial for stereochemical control. The electronic and steric properties of BINOL can be fine-tuned by introducing substituents on the naphthyl rings.
Substitution at the 8 and 8' positions is of particular interest as these positions are in close proximity to the chiral axis and the catalytically active diol functionality. The introduction of bulky substituents, such as bromine atoms, at these peri positions can significantly influence the dihedral angle of the binaphthyl system, potentially leading to enhanced enantioselectivity in catalytic applications. 8,8'-Dibromo-BINOL is therefore a promising, albeit sterically hindered, ligand for asymmetric synthesis. Its synthesis is primarily achieved through the oxidative coupling of this compound.
Synthetic Approach: Oxidative Coupling
The most direct method for the synthesis of BINOL derivatives is the oxidative coupling of the corresponding 2-naphthol precursors. This approach can be mediated by various transition metal catalysts, with copper and iron complexes being the most common. For the synthesis of 8,8'-dibromo-BINOL, an iron-catalyzed asymmetric oxidative homo-coupling protocol is presented here, adapted from methodologies successful with other substituted 2-naphthols.[1][2]
Proposed Reaction Scheme
Figure 1: General scheme for the oxidative coupling of this compound.
Catalytic System
An in-situ generated iron(II) complex with a chiral bisquinolyldiamine ligand is a promising system for this transformation. The catalyst facilitates the coupling in the presence of an oxidant, typically atmospheric oxygen.[1][2]
Experimental Protocols
The following protocols are adapted from established procedures for the iron-catalyzed asymmetric oxidative coupling of substituted 2-naphthols and should be optimized for the specific substrate, this compound.[1]
Materials and Reagents
-
This compound
-
Iron(II) perchlorate hexahydrate (Fe(ClO₄)₂·6H₂O)
-
(1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine (or other suitable chiral ligand)
-
Chlorobenzene (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
General Procedure for Asymmetric Oxidative Coupling
-
Catalyst Pre-formation: In an oven-dried Schlenk tube under an argon atmosphere, add Fe(ClO₄)₂·6H₂O (0.1 eq) and the chiral ligand (0.12 eq).
-
Add anhydrous chlorobenzene (to achieve a final substrate concentration of 0.1 M).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral iron complex.
-
Reaction: Add this compound (1.0 eq) to the catalyst mixture.
-
Replace the argon atmosphere with a balloon of air (or pass a gentle stream of air through the reaction mixture).
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 8,8'-dibromo-BINOL.
Data Presentation
The following table presents hypothetical data for the synthesis of various substituted BINOL derivatives via iron-catalyzed oxidative coupling to illustrate the expected outcomes. Actual results for this compound may vary and require optimization.
| Entry | Substrate (2-Naphthol Derivative) | Yield (%) | Enantiomeric Ratio (er) | Reference |
| 1 | 3-Methoxy-2-naphthol | 88 | 75:25 | [1] |
| 2 | 3-Phenyl-2-naphthol | 56 | 81:19 | [1] |
| 3 | 3-Bromo-2-naphthol | 51 | 79:21 | [1] |
| 4 | This compound | To be determined | To be determined | - |
Application Notes
Ligands in Asymmetric Catalysis
8,8'-Dibromo-BINOL is a precursor to a variety of chiral ligands. The bromine atoms can be functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents at the 8 and 8' positions. This allows for the creation of a library of ligands with tailored steric and electronic properties for specific asymmetric transformations.
Chiral Brønsted Acids
Phosphorylation of 8,8'-dibromo-BINOL can yield chiral phosphoric acids. These powerful Brønsted acid catalysts are widely used in a variety of enantioselective reactions, including Mannich reactions, Friedel-Crafts alkylations, and cycloadditions. The bulky bromine atoms at the 8 and 8' positions would create a highly confined chiral environment, which could lead to high levels of stereocontrol.
Precursors for Chiral Materials
The bifunctional nature of 8,8'-dibromo-BINOL makes it an excellent monomer for the synthesis of chiral polymers and metal-organic frameworks (MOFs). These materials have potential applications in chiral separations, sensing, and heterogeneous asymmetric catalysis.
Visualizations
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of 8,8'-dibromo-BINOL.
Logical Relationship of Applications
Figure 3: Applications derived from 8,8'-dibromo-BINOL.
Conclusion
The synthesis of 8,8'-dibromo-BINOL via the oxidative coupling of this compound presents a viable route to a highly promising chiral scaffold. The steric hindrance at the 8 and 8' positions poses a synthetic challenge that may require careful optimization of reaction conditions. However, the potential for this ligand and its derivatives to exhibit unique and enhanced properties in asymmetric catalysis and materials science makes this a worthwhile endeavor for researchers in these fields. The protocols and notes provided herein offer a solid starting point for the exploration and application of this valuable chiral molecule.
References
Application Notes and Protocols: 8-Bromonaphthalen-2-ol as a Versatile Precursor for Substituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 8-bromonaphthalen-2-ol as a key building block for the preparation of a diverse range of substituted naphthalenes. The strategic positioning of the bromo and hydroxyl functionalities allows for selective transformations, making it an invaluable precursor in medicinal chemistry and materials science. This document details protocols for common and powerful cross-coupling and substitution reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Williamson ether synthesis.
Introduction to the Synthetic Utility of this compound
This compound is a bifunctional aromatic compound that serves as a versatile starting material for the synthesis of various naphthalene derivatives. The presence of a hydroxyl group and a bromine atom on the naphthalene scaffold allows for a wide array of chemical modifications. The hydroxyl group can be readily converted into an ether or an ester, or it can act as a directing group in electrophilic aromatic substitution reactions. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This dual reactivity makes this compound a valuable precursor for the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
I. Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-naphthalen-2-ols
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 8-position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Hypothetical |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 | Hypothetical |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 78 | Hypothetical |
Note: The data presented is illustrative, based on typical conditions for Suzuki-Miyaura reactions of aryl bromides. Optimization for specific substrates is recommended.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 10 mL).
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 8-aryl-naphthalen-2-ol.
II. Buchwald-Hartwig Amination for the Synthesis of 8-Amino-naphthalen-2-ols
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing arylamines from aryl halides. Using this compound, a variety of primary and secondary amines can be introduced at the 8-position.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 88 | Hypothetical |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 | Hypothetical |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 12 | 91 | Hypothetical |
Note: The data presented is illustrative, based on typical conditions for Buchwald-Hartwig amination reactions. Optimization for specific substrates is recommended.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., BINAP, 0.04 mmol, 4 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene, 10 mL).
-
Add the amine (1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic phase over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 8-amino-naphthalen-2-ol.
III. Sonogashira Coupling for the Synthesis of 8-Alkynyl-naphthalen-2-ols
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] This reaction provides a straightforward method for the introduction of an alkynyl group at the 8-position of this compound.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 | Hypothetical |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 12 | 82 | Hypothetical |
| 3 | 1-Hexyne | PdCl₂(MeCN)₂ (3) | CuI (5) | Piperidine | DMF | 70 | 8 | 88 | Hypothetical |
Note: The data presented is illustrative, based on typical conditions for Sonogashira coupling reactions. Optimization for specific substrates is recommended.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 8-alkynyl-naphthalen-2-ol.
IV. Williamson Ether Synthesis for the Preparation of 8-Bromo-2-alkoxynaphthalenes
The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[2] The hydroxyl group of this compound can be deprotonated to form a nucleophilic naphthoxide, which can then be alkylated with various alkyl halides to yield the corresponding ethers.
Reaction Scheme:
Caption: Williamson ether synthesis with this compound.
Quantitative Data for Williamson Ether Synthesis
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodomethane | K₂CO₃ | Acetone | reflux | 6 | 95 | Hypothetical |
| 2 | Ethyl bromide | NaH | DMF | 25 | 4 | 92 | Hypothetical |
| 3 | Benzyl chloride | Cs₂CO₃ | Acetonitrile | 80 | 8 | 89 | Hypothetical |
Note: The data presented is illustrative, based on typical conditions for Williamson ether synthesis. Optimization for specific substrates is recommended.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and the solvent (e.g., acetone, 15 mL).
-
Add the base (e.g., K₂CO₃, 1.5 mmol, 1.5 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol, 1.1 equiv.) to the reaction mixture.
-
Heat the reaction to the specified temperature and monitor by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo and purify the crude product by column chromatography or recrystallization to obtain the desired 8-bromo-2-alkoxynaphthalene.
References
Application Notes and Protocols for the Heck Reaction of 8-Bromonaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has wide applications in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides detailed application notes and protocols for the Heck reaction of 8-Bromonaphthalen-2-ol, a key intermediate in the synthesis of various biologically active compounds and functional materials. The presence of the hydroxyl group on the naphthalene scaffold requires careful consideration of reaction conditions to achieve high yields and selectivity.
Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene is depicted below:
Caption: General Heck reaction of this compound.
Key Reaction Parameters and Optimization
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The hydroxyl group's presence may influence catalyst activity and side reactions, making optimization crucial.
Data Presentation: Summary of Heck Reaction Conditions for Aryl Bromides
The following tables summarize typical conditions for the Heck reaction of various aryl bromides, which can be adapted for this compound.
Table 1: Reaction Conditions for Heck Coupling of Aryl Bromides with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | 85-95 |
| PdCl₂ (2) | - | K₂CO₃ (2) | DMAc | 120 | 24 | 70-85 |
| Pd/C (5) | - | NaOAc (2) | NMP | 130 | 18 | 65-80 |
| Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2) | Dioxane | 80 | 4 | >90[4] |
| Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | >90 |
Data compiled from various sources on general Heck reactions.[4]
Table 2: Reaction Conditions for Heck Coupling of Aryl Bromides with Acrylates (e.g., n-butyl acrylate, ethyl acrylate)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (0.5) | PPh₃ (1) | K₂CO₃ (2) | DMF | 100 | 6 | >95[5] |
| Pd(dba)₂ (1) | P(o-tol)₃ (2) | Et₃N (2) | Acetonitrile | 80 | 16 | 80-90 |
| Pd(OAc)₂ (2) | - | Na₂CO₃ (2) | NMP | 140 | 5 | ~90 |
| Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 100 | - | Good to Excellent[5] |
| "Jeffery Conditions" | ||||||
| Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 80 | 24 | High |
Data compiled from various sources on general Heck reactions.[5] The use of electron-withdrawing groups on the alkene, such as in acrylates, generally enhances the reaction rate.[1]
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with representative alkenes.
Protocol 1: Heck Reaction of this compound with Styrene
This protocol is based on typical conditions for the Heck coupling of aryl bromides with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (5 mL).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add potassium carbonate (2.0 mmol, 2.0 equiv) and styrene (1.5 mmol, 1.5 equiv).
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Ligandless Heck Reaction of this compound with Ethyl Acrylate (Jeffery Conditions)
This protocol utilizes "Jeffery conditions," which often involve a phase-transfer catalyst and can be performed without phosphine ligands.[6][7]
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrabutylammonium bromide (1.0 mmol, 1.0 equiv).
-
Add anhydrous N,N-dimethylformamide (5 mL).
-
Add ethyl acrylate (1.5 mmol, 1.5 equiv) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Stir the reaction vigorously and monitor its progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction of this compound.
Caption: General experimental workflow for the Heck reaction.
Heck Reaction Catalytic Cycle
The catalytic cycle of the Heck reaction involves several key steps.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[8]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Sonogashira Coupling of 8-Bromonaphthalen-2-ol with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 8-Bromonaphthalen-2-ol with various terminal alkynes. This reaction is a powerful tool for the synthesis of 8-alkynylnaphthalen-2-ol derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] This methodology is widely used due to its mild reaction conditions and broad functional group tolerance. The naphthalene scaffold is a key structural motif in many biologically active compounds, and the ability to introduce an alkynyl group at the 8-position of a 2-naphthol opens up avenues for the synthesis of novel compounds with potential therapeutic applications.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of an aryl bromide with various terminal alkynes. While this data is for a 2-amino-3-bromopyridine substrate, it provides a strong indication of the expected yields and reaction times for the coupling of this compound under similar conditions.[3]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 8-(Phenylethynyl)naphthalen-2-ol | 96 |
| 2 | 4-Methylphenylacetylene | 8-((4-Methylphenyl)ethynyl)naphthalen-2-ol | 95 |
| 3 | 4-Methoxyphenylacetylene | 8-((4-Methoxyphenyl)ethynyl)naphthalen-2-ol | 94 |
| 4 | 4-Chlorophenylacetylene | 8-((4-Chlorophenyl)ethynyl)naphthalen-2-ol | 92 |
| 5 | 1-Hexyne | 8-(Hex-1-yn-1-yl)naphthalen-2-ol | 85 |
| 6 | 3,3-Dimethyl-1-butyne | 8-(3,3-Dimethylbut-1-yn-1-yl)naphthalen-2-ol | 82 |
| 7 | Ethynyltrimethylsilane | 8-((Trimethylsilyl)ethynyl)naphthalen-2-ol | 90 |
Experimental Protocols
The following are detailed methodologies for the Sonogashira coupling of this compound with a terminal alkyne. Both a traditional copper-co-catalyzed method and a copper-free alternative are presented.
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling
This protocol utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (silica gel for chromatography)
Procedure:
-
To a 10 mL round-bottom flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Add 2.0 mL of anhydrous DMF to the flask and stir the mixture under an inert atmosphere for 30 minutes at room temperature.
-
Add this compound (0.5 mmol, 1.0 equiv) and the terminal alkyne (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Add triethylamine (1 mL) to the flask.
-
Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 8-(alkynyl)naphthalen-2-ol.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like [DTBNpP] Pd(crotyl)Cl)
-
Base (e.g., Cs₂CO₃ or an amine base like diisopropylamine)
-
Anhydrous solvent (e.g., 1,4-Dioxane, THF, or DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.5 mmol, 1.0 equiv), the palladium catalyst (e.g., 2.5 mol% [DTBNpP] Pd(crotyl)Cl), and the base (e.g., TMP (1.0 mmol)).
-
Add the anhydrous solvent (e.g., 2.5 mL DMSO).
-
Add the terminal alkyne (0.8 mmol, 1.6 equiv) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC. Reaction times may vary from 2 to 24 hours depending on the specific substrates and catalyst.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols: 8-Bromonaphthalen-2-ol in the Synthesis of Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel organic electronic materials utilizing 8-Bromonaphthalen-2-ol as a key building block. The following sections describe the synthesis of a hypothetical hole-transporting material (HTM) and an electron-transporting material (ETM) through common cross-coupling reactions, demonstrating the versatility of this starting material in the development of components for organic light-emitting diodes (OLEDs) and other organic electronic devices.
Synthesis of a Hypothetical Hole-Transporting Material (HTM)
A plausible synthetic route to a novel hole-transporting material involves the functionalization of this compound to enhance solubility and introduce a hole-transporting moiety, such as a triarylamine derivative. The proposed synthesis involves an initial etherification of the hydroxyl group followed by a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of HTM-1
Step 1: Synthesis of 8-bromo-2-(hexyloxy)naphthalene (Intermediate 1)
-
Materials:
-
This compound (1.0 eq)
-
1-Bromohexane (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (solvent)
-
-
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromohexane to the reaction mixture.
-
Reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Intermediate 1 .
-
Step 2: Synthesis of 4'-(8-(hexyloxy)naphthalen-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (HTM-1)
-
Materials:
-
8-bromo-2-(hexyloxy)naphthalene (Intermediate 1 ) (1.0 eq)
-
(4-(Diphenylamino)phenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
SPhos (0.10 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene/Water (4:1) (solvent)
-
-
Procedure:
-
In a Schlenk flask, combine Intermediate 1 , (4-(diphenylamino)phenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, HTM-1 .
-
Data Presentation: Expected Properties of HTM-1
| Property | Expected Value |
| Yield (Step 1) | 85-95% |
| Yield (Step 2) | 60-75% |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.4 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 to -2.3 eV |
| Glass Transition Temperature (Tg) | > 100 °C |
| Decomposition Temperature (Td) | > 350 °C (5% weight loss) |
| Photoluminescence (PL) Emission (in solution) | 420-450 nm (Blue) |
Visualization: Synthetic Workflow for HTM-1
Caption: Synthetic pathway for the hypothetical hole-transporting material HTM-1.
Synthesis of a Hypothetical Electron-Transporting Material (ETM)
For the synthesis of an electron-transporting material, the electron-donating hydroxyl group of this compound is first converted to a good leaving group (triflate). This is followed by a Suzuki coupling reaction to introduce an electron-deficient moiety, such as a pyridine or oxadiazole derivative, which is a common strategy in the design of ETMs.
Experimental Protocol: Synthesis of ETM-1
Step 1: Synthesis of 8-bromonaphthalen-2-yl trifluoromethanesulfonate (Intermediate 2)
-
Materials:
-
This compound (1.0 eq)
-
Triflic anhydride (Tf₂O) (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM) (solvent)
-
-
Procedure:
-
Dissolve this compound in dry dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of triflic anhydride.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Intermediate 2 , which can often be used in the next step without further purification.
-
Step 2: Synthesis of 2-(8-(pyridin-3-yl)naphthalen-2-yl)-5-phenyl-1,3,4-oxadiazole (ETM-1)
-
Materials:
-
8-bromonaphthalen-2-yl trifluoromethanesulfonate (Intermediate 2 ) (1.0 eq)
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq)
-
(5-phenyl-1,3,4-oxadiazol-2-yl)boronic acid (This is a hypothetical reagent for a two-step coupling, a more direct route would be a subsequent reaction after forming the bipyridine structure. A more plausible approach is a sequential coupling. Let's adjust the protocol for a sequential Suzuki coupling for clarity and feasibility).
-
Revised Step 2 for a more plausible synthesis:
Step 2 (Revised): Synthesis of 3-(8-bromonaphthalen-2-yl)pyridine (Intermediate 3)
-
Materials:
-
8-bromonaphthalen-2-yl trifluoromethanesulfonate (Intermediate 2 ) (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1) (solvent)
-
-
Procedure:
-
In a Schlenk flask, combine Intermediate 2 , pyridine-3-boronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill with an inert gas.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 90 °C and stir for 12 hours.
-
After cooling, perform an aqueous workup and extract with ethyl acetate.
-
Dry the organic phase and concentrate. Purify by column chromatography to obtain Intermediate 3 .
-
Step 3: Synthesis of 2-(8-(pyridin-3-yl)naphthalen-2-yl)-5-phenyl-1,3,4-oxadiazole (ETM-1)
-
Materials:
-
3-(8-bromonaphthalen-2-yl)pyridine (Intermediate 3 ) (1.0 eq)
-
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-oxadiazole (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
1,4-Dioxane/Water (4:1) (solvent)
-
-
Procedure:
-
Follow the same procedure as in Step 2 (Revised) using Intermediate 3 and the oxadiazole boronic ester.
-
Purify the final crude product by column chromatography and recrystallization to yield ETM-1 .
-
Data Presentation: Expected Properties of ETM-1
| Property | Expected Value |
| Yield (Overall) | 40-55% |
| Highest Occupied Molecular Orbital (HOMO) | -5.8 to -6.0 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 to -3.0 eV |
| Glass Transition Temperature (Tg) | > 120 °C |
| Decomposition Temperature (Td) | > 380 °C (5% weight loss) |
| Photoluminescence (PL) Emission (in solution) | 390-420 nm (Violet-Blue) |
Visualization: Synthetic Workflow for ETM-1
Caption: Synthetic pathway for the hypothetical electron-transporting material ETM-1.
Application Notes and Protocols: Derivatization of the Hydroxyl Group of 8-Bromonaphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification, or derivatization, of the hydroxyl group of 8-Bromonaphthalen-2-ol. This compound serves as a valuable building block in medicinal chemistry and materials science. The following protocols for O-alkylation (Williamson Ether Synthesis) and O-acylation (Esterification) offer methods to enhance its utility in the synthesis of novel molecules.
Introduction
This compound is an aromatic compound containing a reactive hydroxyl group. Derivatization of this group allows for the introduction of various functionalities, which can modulate the molecule's biological activity, solubility, and other physicochemical properties. The two primary methods for derivatizing the hydroxyl group are etherification and esterification.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol and an alkyl halide.[1] In the case of this compound, the phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide in an SN2 reaction to yield the desired ether.
Experimental Workflow: O-Alkylation
Caption: General workflow for the O-alkylation of this compound.
Protocol 1: Synthesis of 8-Bromo-2-methoxynaphthalene
This protocol is adapted from the methylation of a similar compound, 6-bromo-2-naphthol.[2]
Materials:
-
This compound
-
Dimethyl sulfate or Methyl iodide
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add dimethyl sulfate or methyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 8-Bromo-2-(benzyloxy)naphthalene
This protocol is a general procedure for the benzylation of phenols.[3]
Materials:
-
This compound
-
Benzyl bromide
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add powdered potassium carbonate (2.0 eq) or potassium hydroxide (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-60 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Quantitative Data for O-Alkylation (Reference Yields)
| Derivative | Reagents | Base | Solvent | Yield (%) | Reference |
| 2-Methoxy-6-bromonaphthalene | Methyl bromide | NaOH | Butanol | 80 | [2] |
| Allyl benzyl ether | Benzyl alcohol, Allyl bromide | KOH | - | 96 | [3] |
O-Acylation via Esterification
Esterification is the reaction between an alcohol and a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. This reaction is a common method for protecting hydroxyl groups or for introducing new functional moieties.
Experimental Workflow: O-Acylation
References
Application Note and Protocol: Synthesis of 8-Amino-naphthalen-2-ol via Buchwald-Hartwig Amination
Introduction
8-Amino-naphthalen-2-ol is a valuable building block in the synthesis of pharmaceuticals and other functional organic molecules. Its structure, featuring both an amino and a hydroxyl group on the naphthalene core, allows for diverse chemical modifications. This application note provides a detailed experimental protocol for the synthesis of 8-amino-naphthalen-2-ol from the readily available precursor, 8-bromonaphthalen-2-ol. The described method is based on the robust and versatile palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation.[1][2][3] This protocol is designed for researchers and scientists in organic synthesis and drug development, offering a reliable procedure for accessing this important intermediate.
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[1][2] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[3] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[4]
Experimental Protocol
This protocol details the synthesis of 8-amino-naphthalen-2-ol from this compound using benzophenone imine as an ammonia surrogate, followed by acidic hydrolysis to reveal the primary amine.
Materials and Reagents
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Benzophenone imine
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), 2 M solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas (or Nitrogen)
Equipment
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert atmosphere setup (argon or nitrogen manifold)
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
Step 1: Reaction Setup
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and rac-BINAP (0.03 mmol, 3 mol%).
-
Add sodium tert-butoxide (1.4 mmol) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by benzophenone imine (1.2 mmol).
-
The reaction mixture is then heated to 100 °C with vigorous stirring under the argon atmosphere.
Step 2: Reaction Monitoring
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
The reaction is typically complete within 12-24 hours.
Step 3: Workup and Hydrolysis
-
After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.
-
Add 2 M HCl (10 mL) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.
-
The mixture is then transferred to a separatory funnel and the aqueous layer is separated.
-
The aqueous layer is washed with ethyl acetate (2 x 10 mL) to remove non-polar impurities.
-
The pH of the aqueous layer is carefully adjusted to ~8 with a saturated sodium bicarbonate solution.
-
The product is then extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure 8-amino-naphthalen-2-ol.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 223.07 g/mol [5] |
| Product | 8-Amino-naphthalen-2-ol |
| Molecular Weight | 159.18 g/mol |
| Catalyst | Pd(OAc)₂ / rac-BINAP |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Reaction Temperature | 100 °C |
| Theoretical Yield | (To be calculated based on starting amount) |
| Actual Yield | (To be determined experimentally) |
| Purity (e.g., by NMR, HPLC) | (To be determined experimentally) |
Visualization
Caption: Experimental workflow for the synthesis of 8-amino-naphthalen-2-ol.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H7BrO | CID 613826 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of 8-Bromonaphthalen-2-ol
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 8-Bromonaphthalen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider for a successful Suzuki coupling of this compound?
A1: The key parameters for a successful Suzuki coupling of this substrate are the choice of palladium catalyst, ligand, base, and solvent system. The presence of the hydroxyl group on the naphthalene ring can influence the reaction, making the choice of base particularly important to avoid deprotonation-related side reactions or catalyst inhibition. Thorough degassing of the reaction mixture to create an inert atmosphere is also critical to prevent catalyst oxidation.[1][2]
Q2: How does the hydroxyl group in this compound affect the Suzuki coupling reaction?
A2: The phenolic hydroxyl group can be acidic and may be deprotonated by the base. This can potentially lead to O-arylation as a side product or coordination with the palladium catalyst, which might affect its catalytic activity. Using a carefully selected base and appropriate reaction conditions can minimize these effects.[3]
Q3: Which side reactions are common in the Suzuki coupling of this compound and how can they be minimized?
A3: Common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous solvents, milder bases (e.g., KF, K₂CO₃), or by using more stable boronic esters (e.g., pinacol esters).[2]
-
Homocoupling: The self-coupling of the boronic acid or the aryl halide. This is often caused by the presence of oxygen and can be reduced by rigorous degassing of the reaction mixture.[1]
-
Dehalogenation: The replacement of the bromine atom with a hydrogen. This can occur if the reaction environment contains a hydride source, which can sometimes be the solvent or certain bases.[1]
Q4: What are the recommended starting conditions for optimizing the reaction?
A4: A good starting point for optimization would be to use a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos. A common base to start with is K₂CO₃ or K₃PO₄. A solvent system of dioxane/water or toluene/water is often effective. The reaction is typically heated to between 80-100 °C.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Yield | Inactive catalyst | - Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere.[2]- Consider using a pre-catalyst to ensure the presence of the active Pd(0) species.[2] |
| Suboptimal Base | - The base may not be strong enough or may be sterically hindered. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[5][6]- The presence of the hydroxyl group may require a weaker base like KF to avoid side reactions. | |
| Poor Solvent Choice | - Ensure the solvent system effectively solubilizes all reactants. Common choices include dioxane/water, toluene/water, or DMF.[2][5] | |
| Insufficient Degassing | - Oxygen can deactivate the palladium catalyst. Ensure the solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2] | |
| Significant Homocoupling | Presence of Oxygen | - Improve the degassing procedure for all reagents and the reaction vessel.[1] |
| Inefficient Catalyst Reduction | - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Alternatively, use a Pd(0) catalyst directly, such as Pd(PPh₃)₄. | |
| Significant Protodeboronation | Unstable Boronic Acid | - Use fresh, high-purity boronic acid.- Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[2] |
| Harsh Reaction Conditions | - Use a milder base (e.g., KF).- Run the reaction under anhydrous conditions if possible, as water can be a proton source.[2] | |
| Dehalogenation of Starting Material | Hydride Source in Reaction | - Avoid using amine bases or alcohol solvents if dehalogenation is a major issue.[1] |
| Slow Transmetalation | - A slow transmetalation step can allow for side reactions. Use a more efficient ligand or a stronger base to accelerate this step.[1] |
Data Presentation: Representative Reaction Condition Screening
The following tables present representative data for optimizing the Suzuki coupling of an aryl bromide with a structure analogous to this compound. These should be used as a guide for your own optimization experiments.
Table 1: Screening of Palladium Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene/H₂O | 90 | 92 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 100 | 78 |
| 5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
Table 2: Screening of Bases and Solvents
| Entry | Palladium System | Base (equiv.) | Solvent (v/v) | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 70 |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 88 |
| 3 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 94 |
| 4 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 90 |
| 5 | Pd(OAc)₂/SPhos | KF (3) | THF/H₂O (5:1) | 80 | 75 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base under a counterflow of an inert gas (Argon or Nitrogen).
-
Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-arylnaphthalen-2-ol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: Buchwald-Hartwig Amination of 8-Bromonaphthalen-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Buchwald-Hartwig amination for the synthesis of N-aryl derivatives of 8-Bromonaphthalen-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Buchwald-Hartwig amination of this compound?
A1: The primary side reactions of concern are:
-
O-Arylation: The hydroxyl group of the naphthalenol can compete with the amine nucleophile, leading to the formation of a diaryl ether byproduct.
-
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom, resulting in the formation of 2-naphthol. This can occur via a competing β-hydride elimination pathway.[1]
-
Diaryl- or Triarylamine Formation: If a primary amine is used, double arylation can occur, leading to the formation of a diarylamine.
-
Catalyst Decomposition: The palladium catalyst can decompose, often observed as the formation of palladium black, leading to a stalled or incomplete reaction.[1]
Q2: How can I favor N-arylation over O-arylation?
A2: Several strategies can be employed to promote the desired N-arylation:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often effective. For selective N-arylation of substrates with hydroxyl groups, biarylmonophosphine-based ligands like BrettPhos have been shown to be effective.[2]
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required for sensitive substrates to minimize side reactions.[3]
-
Protection of the Hydroxyl Group: A reliable method to prevent O-arylation is to protect the hydroxyl group, for instance as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group can be removed after the amination reaction.[4][5]
Q3: My reaction is sluggish or stalls. What are the likely causes?
A3: Several factors can contribute to a slow or incomplete reaction:
-
Inactive Catalyst: The active Pd(0) species may not have formed correctly. Using a precatalyst can often give more reliable results.[5]
-
Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent. Toluene and dioxane are common choices, but if solubility is an issue, a co-solvent might be necessary.[6]
-
Inadequate Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are anhydrous.[1]
-
Ligand Choice: The ligand may not be optimal for the specific substrate. Screening different ligands can be beneficial.
Q4: What is the best palladium source for this reaction?
A4: Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂. However, for more consistent results and easier formation of the active catalytic species, the use of palladium precatalysts (e.g., XPhos Pd G3/G4, BrettPhos precatalyst) is often recommended.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst system. | - Use a reliable palladium precatalyst.- Ensure rigorous inert conditions by degassing the solvent and using a glovebox if possible.[1] |
| Poor reagent solubility. | - Switch to a different solvent (e.g., from toluene to dioxane or THF).[6] | |
| Inappropriate base. | - If using a weak base, try a stronger one like NaOtBu or LHMDS, but be mindful of substrate sensitivity.[3] | |
| Significant O-Arylation Byproduct | Hydroxyl group is competing with the amine. | - Protect the hydroxyl group as a TBDMS ether before the coupling reaction.[4][5]- Use a ligand known to favor N-arylation, such as BrettPhos.[2] |
| Incorrect base selection. | - Screen weaker bases like Cs₂CO₃ or K₃PO₄.[3] | |
| Formation of Palladium Black | Catalyst decomposition. | - Lower the reaction temperature and increase the reaction time.[1] - Ensure the ligand is in slight excess relative to the palladium source. |
| Hydrodehalogenation is a Major Side Product | β-hydride elimination is competing with reductive elimination. | - Use a bulkier phosphine ligand to sterically disfavor this pathway.- Optimize the reaction temperature; sometimes lower temperatures can reduce this side reaction. |
Experimental Protocols
Protocol A: Direct Amination (Unprotected Hydroxyl Group)
This protocol is a starting point and may require optimization, particularly in the choice of ligand and base to favor N-arylation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the amine, the palladium precatalyst, and cesium carbonate.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol B: Amination with Hydroxyl Protection
This is a more robust approach to avoid the O-arylation side product.[4]
Step 1: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 equiv).
-
Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify by column chromatography to obtain 8-bromo-2-((tert-butyldimethylsilyl)oxy)naphthalene.
Step 2: Buchwald-Hartwig Amination
-
Follow the general procedure in Protocol A, using the TBDMS-protected this compound as the starting material. A stronger base like sodium tert-butoxide can often be used here.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the purified TBDMS-protected product from Step 2 in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench with water and extract the product. Wash, dry, and concentrate to obtain the final N-arylated 8-aminonaphthalen-2-ol.
Data Summary
Quantitative data for the amination of this compound is not available in the searched literature. The following table provides a general overview of how reaction parameters can influence the outcome based on studies of similar substrates.
| Parameter | General Trend for N-Arylation Selectivity | Notes |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., BrettPhos) often favor N-arylation. | Ligand choice is critical and substrate-dependent.[2] |
| Base | Weaker inorganic bases (Cs₂CO₃, K₃PO₄) can suppress O-arylation compared to strong alkoxides. | Strong bases may be necessary for less reactive amines.[3] |
| Solvent | Aprotic, non-polar solvents like toluene and dioxane are standard. | Solubility of all components is crucial for reaction efficiency.[6] |
| Temperature | Typically 80-110 °C. | Higher temperatures can lead to catalyst decomposition.[6] |
Visualizations
Caption: Main reaction and side pathways in the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
How to improve the yield of 8-Bromonaphthalen-2-ol cross-coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of cross-coupling reactions involving 8-Bromonaphthalen-2-ol.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound has a very low yield or is not working at all. What are the first things I should check?
A1: When a cross-coupling reaction fails, a systematic check of the core components is crucial. Start with the following:
-
Catalyst Activity: The active catalyst is typically a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in-situ.[1][2][3] Ensure your palladium source and ligand are from a reliable source and have been stored correctly. Consider using a fresh batch or a more robust, air-stable precatalyst.[4]
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the reaction.[1][4] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.[4][5]
-
Reagent Purity: Verify the purity of your this compound, the coupling partner (e.g., boronic acid, amine, alkyne), and the base. Boronic acids, in particular, can degrade over time.[4]
-
Base and Solvent: The choice of base and solvent is interdependent and critical for success.[4] The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation. Ensure the base is finely powdered and dry for anhydrous reactions.[4]
Q2: I'm observing significant side products. What are the common side reactions and how can I minimize them?
A2: Common side reactions in cross-coupling include:
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., boronic acid with itself in Suzuki reactions). It is often caused by the presence of oxygen.[4][5] Rigorous degassing of solvents and maintaining a strict inert atmosphere can minimize this.
-
Protodeboronation (Suzuki Reactions): This is the replacement of the boronic acid group with a hydrogen atom, a common issue with electron-rich or sterically hindered boronic acids.[4] Water is the proton source for this side reaction. To mitigate it, you can try using milder bases (e.g., K₂CO₃, KF) or switching to anhydrous conditions.[4]
-
Reductive Dehalogenation: The bromo group on the naphthalene is replaced by a hydrogen atom. This can sometimes be minimized by the correct choice of ligand.[6]
-
Formation of Palladium Black: The precipitation of metallic palladium indicates catalyst aggregation and deactivation.[1] This can be caused by high temperatures, high catalyst concentrations, or an incorrect ligand-to-metal ratio.[1]
Q3: How does the hydroxyl group on this compound affect the reaction?
A3: The hydroxyl group can have several effects:
-
Directing Group: A hydroxyl group can sometimes act as a directing group, influencing the reactivity of the substrate, potentially through coordination with the metal center.[7][8]
-
Acidity: The phenolic proton is acidic and will be deprotonated by the base. This can influence the electronic properties of the naphthalene ring. It also means you need to use a sufficient excess of base to account for this deprotonation in addition to what is needed for the catalytic cycle.
-
Solubility: The hydroxyl group can affect the solubility of the substrate in different solvents.
-
Protection: While many modern catalyst systems tolerate free hydroxyl groups, protection (e.g., as a methyl or silyl ether) may be necessary if the hydroxyl group interferes with the reaction, especially with very strong bases or sensitive coupling partners.
Q4: this compound appears sterically hindered. How do I choose the right catalyst system?
A4: For sterically hindered substrates, the choice of ligand is paramount.
-
Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[9][10][11] These ligands promote the crucial reductive elimination step, which can be slow for hindered substrates, and stabilize the active catalytic species.[11]
-
Catalyst Screening: It may be necessary to screen several combinations of palladium precursors and ligands to find the optimal system for your specific coupling partners.[12]
Troubleshooting Guides
Problem: Low or No Product Formation
This guide provides a logical workflow for troubleshooting failed reactions.
Caption: Logical workflow for troubleshooting low-yield cross-coupling reactions.
Problem: Significant Side Product Formation
| Side Product Observed | Potential Cause | Suggested Solution |
| Homocoupling Product | Presence of oxygen | Rigorously degas all solvents and reagents; ensure a tight seal and positive inert gas pressure. |
| Protodeboronation Product | Excess water/protons; base too strong | Use a milder base (e.g., KF, K₂CO₃); use anhydrous solvents; use an excess of the aryl halide.[4][13] |
| Reductive Dehalogenation | Catalyst system promotes H-incorporation | Screen different ligands; sometimes a change in solvent or base can mitigate this issue.[6] |
| Palladium Black Precipitate | Catalyst deactivation/aggregation | Lower the reaction temperature; reduce catalyst loading; ensure the correct ligand-to-palladium ratio (typically 1:1 to 2:1).[1] |
Data Presentation: Starting Conditions for Optimization
The following tables provide general starting conditions for various cross-coupling reactions with aryl bromides. These should be considered as a baseline for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
(C-C Bond Formation with Boronic Acids/Esters)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source (mol%) | Pd(OAc)₂ (2%) | Pd₂(dba)₃ (1-2%) | XPhos Pd G3 (2%) |
| Ligand (mol%) | SPhos (4%) | XPhos (2-4%) | (pre-complexed) |
| Base (equiv) | K₃PO₄ (2-3) | K₂CO₃ (2-3) | Cs₂CO₃ (2) |
| Solvent | Toluene/H₂O (5:1) | 1,4-Dioxane/H₂O (4:1) | THF/H₂O (10:1) |
| Temperature | 80 - 110 °C | 80 - 100 °C | Room Temp to 80 °C |
| Reference | General Suzuki Protocols[5][14][15] | Sterically Hindered Substrates[9] | General Suzuki Protocols[4][16] |
Table 2: Buchwald-Hartwig Amination Conditions
(C-N Bond Formation with Amines)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source (mol%) | Pd₂(dba)₃ (2%) | Pd(OAc)₂ (2%) | RuPhos Pd G3 (2%) |
| Ligand (mol%) | XPhos (4%) | RuPhos (4%) | (pre-complexed) |
| Base (equiv) | NaOtBu (1.4-2) | K₃PO₄ (2) | LiHMDS (1.5) |
| Solvent | Toluene | 1,4-Dioxane | THF |
| Temperature | 100 - 110 °C | 100 °C | 80 - 100 °C |
| Reference | General Protocols[17] | General Protocols[18][19] | Alternative Bases[18] |
Table 3: Sonogashira Coupling Conditions
(C-C Bond Formation with Terminal Alkynes)
| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) |
| Pd Source (mol%) | PdCl₂(PPh₃)₂ (2-5%) | Pd(PPh₃)₄ (2-5%) |
| Co-catalyst (mol%) | CuI (2-5%) | None |
| Base (equiv) | Triethylamine (TEA) or Diisopropylamine (DIPA) (2-5) | Cs₂CO₃ or K₂CO₃ (2) |
| Solvent | THF or DMF | DMF or Acetonitrile |
| Temperature | Room Temp to 60 °C | 50 - 100 °C |
| Reference | Standard Protocols[20][21][22][23] | Copper-Free Variants[24] |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for a typical cross-coupling experiment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[14]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.[4]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[14]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[4][14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[17]
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve ~0.2 M concentration) via syringe.[17]
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.[17]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[17]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.[17]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[17]
Catalytic Cycles
Understanding the mechanism can aid in troubleshooting. The key is to ensure each step of the cycle can proceed efficiently.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[6][17]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Bromonaphthalen-2-ol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 8-Bromonaphthalen-2-ol by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
-
Single Solvents: Ethanol, methanol, acetic acid, and toluene are potential candidates.[1] Aromatic compounds often crystallize well from toluene.[1]
-
Mixed Solvent Systems: A mixture of solvents can be effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point).[2] An example for a related compound, 6-Bromo-2-naphthol, is a mixture of acetic acid and water.[3] Other potential mixtures include ethanol-water or acetone-hexane.[1]
Q2: My this compound sample "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the elevated temperatures of recrystallization. The melting point of this compound is 113-114 °C.[4] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
To resolve this:
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Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool on a benchtop away from drafts.
-
Consider using a lower-boiling point solvent if the initial solvent's boiling point is above 114 °C.
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: This is a common issue, often due to either using too much solvent or the solution being supersaturated.[1]
-
Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: Sometimes, a solution can become supersaturated and crystallization needs to be induced. You can try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small pure crystal of this compound, add it to the cooled solution. This "seed" crystal will act as a template for other crystals to form.
-
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: A low yield can result from several factors:
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Using too much solvent: As mentioned previously, excess solvent will retain more of your compound in the solution even after cooling.
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Premature crystallization: If crystals form during a hot filtration step (if performed), you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath can be used after the solution has been allowed to cool to room temperature.
-
Loss during transfer: Be mindful during the transfer of solids and solutions to minimize mechanical losses.
Q5: The recrystallized product is still colored. How can I remove colored impurities?
A5: If your product remains colored, it indicates the presence of impurities. You can try the following:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your product.
-
Second Recrystallization: A second recrystallization can further purify the product and may remove the residual color.
Data Presentation
Table 1: Qualitative Solubility of Naphthalene Derivatives and Potential Solvents for this compound
| Solvent/System | Solubility Profile for Naphthalene Derivatives | Suitability for this compound |
| Water | Sparingly soluble to insoluble.[5] | Good as an anti-solvent in a mixed system. |
| Ethanol | Soluble, especially when hot.[5] | Good candidate for a single or mixed solvent system. |
| Methanol | Soluble. | Potential single solvent, may require a co-solvent. |
| Acetic Acid | Soluble.[3] | Good candidate, can be used with water.[3] |
| Toluene | Soluble.[1] | Good candidate, often effective for aromatic compounds.[1] |
| Hexane/Petroleum Ether | Sparingly soluble. | Good as an anti-solvent in a mixed system. |
| Acetone | Soluble.[5] | Good candidate for a single or mixed solvent system. |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇BrO |
| Molecular Weight | 223.07 g/mol |
| Melting Point | 113-114 °C[4] |
| Appearance | Crystalline solid |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
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Solvent Selection: Based on small-scale preliminary tests, select a suitable solvent or solvent system (refer to Table 1). For a mixed solvent system, a good starting point is an ethanol/water or acetic acid/water mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the "good" solvent in a mixed system). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If using a mixed solvent system, add the "poor" solvent dropwise at the boiling point until a faint cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal or any insoluble impurities.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 8-Bromonaphthalen-2-ol
Welcome to the technical support center for the synthesis of 8-Bromonaphthalen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the multi-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route to prepare this compound?
A1: Direct bromination of 2-naphthol is challenging as it predominantly yields 1-bromo and 6-bromo isomers, along with polybrominated byproducts. A more reliable and regioselective approach is a multi-step synthesis commencing with the nitration of 2-naphthalenesulfonic acid. This is followed by the separation of the resulting nitro-isomers, reduction of the 8-nitro isomer to 8-amino-2-naphthol, and a final Sandmeyer reaction to introduce the bromine atom.[1]
Q2: What are the primary impurities I should expect during this synthesis?
A2: The potential impurities are specific to each step of the synthesis:
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Nitration Step: The main impurity will be the undesired 5-nitro-2-naphthalenesulfonic acid isomer. Incomplete nitration can also leave unreacted 2-naphthalenesulfonic acid.
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Reduction Step: Incomplete reduction may result in the presence of the starting material, 8-nitro-2-naphthalenesulfonic acid.
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Sandmeyer Reaction: Common impurities include the corresponding phenol (8-hydroxynaphthalen-2-ol) formed by the reaction of the diazonium salt with water, and unreacted 8-amino-2-naphthol.[2] Dark, tar-like byproducts can also form due to the decomposition of the diazonium salt.[2]
Q3: How can I monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is a suitable technique for monitoring the progress of each step. For the Sandmeyer reaction, the completion of the diazotization step can be confirmed using starch-iodide paper, which turns blue in the presence of excess nitrous acid.[2]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several steps require specific safety measures. The nitration step involves the use of strong acids and should be handled with appropriate personal protective equipment (PPE). The diazotization step in the Sandmeyer reaction must be carried out at low temperatures (typically 0-5°C) as diazonium salts can be unstable and potentially explosive at higher temperatures.[2][3]
Troubleshooting Guides
Problem 1: Low Yield in the Nitration Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Nitration | Ensure the nitrating agent is added slowly and the reaction temperature is maintained within the optimal range to prevent decomposition of the reactants. |
| Isomer Separation Loss | The separation of 5-nitro and 8-nitro isomers can be challenging. A single recrystallization from aqueous methanol can be effective in separating the isomers.[1] |
Problem 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Reducing Agent | Ensure the reducing agent is fresh and used in the correct stoichiometric amount. |
| Poor Reaction Conditions | Optimize the reaction temperature and time to ensure complete conversion. Monitor the reaction by TLC until the starting material is no longer visible. |
Problem 3: Low Yield or Product Decomposition in the Sandmeyer Reaction
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Diazotization | Before proceeding with the copper(I) bromide addition, confirm the completion of diazotization using starch-iodide paper.[2] |
| Premature Decomposition of Diazonium Salt | Maintain a low temperature (0-5°C) throughout the diazotization process.[2][3] The subsequent reaction with the copper(I) salt may be carried out at a slightly elevated temperature, but this is substrate-dependent.[2] |
| Issues with Copper(I) Catalyst | Use a catalytic amount of a Cu(I)/Cu(II) mixture for better results.[4] Ensure the copper(I) bromide is of good quality. |
| Formation of Phenol Byproduct | Minimize the amount of water present during the Sandmeyer reaction and work at the optimal temperature to disfavor the reaction of the diazonium salt with water. |
| Formation of Tar-like Byproducts | This indicates decomposition of the diazonium salt. Ensure the reaction pH is appropriate and that the temperature is strictly controlled.[2] |
Experimental Protocols
Multi-Step Synthesis of this compound
This synthesis involves three main stages:
-
Nitration of 2-Naphthalenesulfonic Acid and Isomer Separation: This step introduces a nitro group onto the naphthalene ring, resulting in a mixture of isomers.
-
Reduction of 8-Nitro-2-naphthalenesulfonic Acid: The nitro group of the desired isomer is reduced to an amino group.
-
Sandmeyer Bromination of 8-Amino-2-naphthol: The amino group is converted to a bromine atom via a diazonium salt intermediate.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Methodology
Step 1: Nitration of 2-Naphthalenesulfonic Acid and Isomer Separation
A detailed protocol for the nitration of the closely related Tobias acid suggests that nitration of naphthalenesulfonic acids can yield a mixture of 5-nitro and 8-nitro isomers.[1] The separation of these isomers is crucial and can be achieved by fractional crystallization.
Step 2: Reduction of 8-Nitro-2-naphthalenesulfonic Acid to 8-Amino-2-naphthol
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A common method involves the use of a metal catalyst, such as tin (Sn) or iron (Fe), in an acidic medium.
Step 3: Sandmeyer Bromination of 8-Amino-2-naphthol
This reaction converts the amino group to a bromo group.
-
Diazotization: 8-Amino-2-naphthol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at 0-5°C to form the corresponding diazonium salt.
-
Bromination: The diazonium salt is then reacted with a copper(I) bromide solution to yield this compound.[4]
Troubleshooting Logic for the Sandmeyer Reaction
Caption: Troubleshooting logic for the Sandmeyer reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis of bromonaphthalenes, based on analogous reactions. Specific yields for this compound may vary.
| Reaction Step | Key Reagents | Typical Temperature | Typical Reaction Time | Reported Yield (Analogous Reactions) |
| Nitration | HNO₃, H₂SO₄ | 0-10°C | 1-3 hours | 75-85% (for the 8-nitro isomer from Tobias acid)[1] |
| Sandmeyer Bromination | NaNO₂, HBr, CuBr | 0-5°C (Diazotization) | 1-2 hours | >95% (for para-substituted anilines)[4] |
Note: The provided yields are for analogous reactions and should be considered as a general guide. Optimization of reaction conditions is often necessary to achieve high yields for a specific substrate.
References
- 1. US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 4. Catalytic Sandmeyer Bromination [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Conversion in Reactions with 8-Bromonaphthalen-2-ol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving 8-Bromonaphthalen-2-ol, with a particular focus on overcoming low conversion rates in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my palladium-catalyzed cross-coupling reaction with this compound?
A1: Low conversion rates with this compound are frequently linked to the presence of the hydroxyl (-OH) group. This functional group can lead to several complications:
-
Catalyst Inhibition/Poisoning: The lone pairs on the oxygen of the hydroxyl group can coordinate to the palladium catalyst. This interaction can inhibit the catalyst's activity or lead to its deactivation, often observed as the formation of palladium black (precipitated, inactive palladium metal).
-
Substrate-Related Issues: The purity of this compound is crucial. Impurities can interfere with the catalytic cycle.
-
Suboptimal Reaction Conditions: Palladium-catalyzed reactions are highly sensitive to the choice of ligand, base, solvent, and temperature. An inappropriate combination of these factors is a common cause of low yield.
Q2: Should I protect the hydroxyl group on this compound before proceeding with a cross-coupling reaction?
A2: Protecting the hydroxyl group is a highly recommended strategy to prevent catalyst inhibition and improve reaction yields. The choice of protecting group is critical; it must be stable under the cross-coupling conditions and easily removable afterward. A common and effective choice is the methoxymethyl (MOM) ether or a silyl ether like tert-butyldimethylsilyl (TBDMS).
Q3: What are the key parameters to optimize for a successful cross-coupling reaction with this compound?
A3: A systematic optimization of the following parameters is crucial:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often effective as they can promote the catalytic cycle and sterically hinder coordination of the hydroxyl group.
-
Base: The base plays a crucial role in the catalytic cycle. The appropriate base depends on the specific type of coupling reaction. For instance, in Suzuki-Miyaura coupling, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig amination, stronger bases like NaOtBu or LHMDS are often required.
-
Solvent: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen. Common choices include toluene, dioxane, THF, and DMF. The solvent system can also influence the solubility of the reagents and the reaction rate.
-
Temperature: Most cross-coupling reactions require heating (typically between 80-120 °C) to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.
Q4: I am observing the formation of a black precipitate in my reaction mixture. What does this indicate?
A4: The formation of a fine black precipitate, commonly known as palladium black, is a sign of catalyst decomposition. This occurs when the palladium(0) catalyst in the active cycle is reduced to its metallic, inactive form. This is a common issue when the ligand fails to adequately stabilize the catalyst, or when oxygen is present in the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura coupling of this compound (or its protected form) with a boronic acid, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
While specific data for this compound is limited in the literature, the following table provides typical conditions for the Suzuki-Miyaura coupling of analogous aryl bromides, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 16-24 | >80 | For electron-rich arylboronic pinacol esters. |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | THF | RT | 12 | High | Effective for a range of aryl bromides. |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | Variable | A common starting point for many Suzuki couplings. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | Variable | A classic catalyst, but often requires higher loading. |
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the protected this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube. Seal the tube, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Low Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of this compound can be particularly challenging due to the potential for the amine reactant and the hydroxyl group to poison the catalyst.
Caption: Key decision points for troubleshooting Buchwald-Hartwig amination.
The following table presents representative conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5) | Dioxane | 100 | 12-16 | High | For coupling with ammonia equivalents. |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >90 | Effective for a variety of secondary amines. |
| Pd(OAc)₂ (1-2) | BINAP (1.2-2.4) | Cs₂CO₃ (1.4) | Toluene | 100 | 18 | >85 | A common system for a range of amines. |
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 6 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the protected this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
General Experimental Workflow
Caption: A step-by-step general workflow for a cross-coupling experiment.
Technical Support Center: Catalyst Selection for Efficient Coupling with 8-Bromonaphthalen-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for palladium-catalyzed cross-coupling reactions involving 8-Bromonaphthalen-2-ol.
General Considerations for this compound
The structure of this compound presents specific challenges and opportunities in cross-coupling reactions. The C-Br bond is the primary reactive site for oxidative addition to the palladium catalyst. The hydroxyl group (-OH) is a key functional group to consider:
-
Potential for Coordination: The hydroxyl group can coordinate to the palladium center, potentially influencing the catalyst's reactivity.
-
Acidity: The phenolic proton is acidic and will react with the strong bases typically used in cross-coupling reactions. This is generally not problematic but requires using a sufficient amount of base.
-
Steric Hindrance: The bromine atom at the 8-position is peri to the hydrogen at the 1-position, which can create some steric hindrance around the reaction center.
Troubleshooting and FAQ: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not working or giving a very low yield. What are the first things I should check? A1: When a Suzuki coupling fails, a systematic check of your reagents and reaction setup is the first step.[1][2]
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation and degradation.[2]
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and lead to the unwanted homocoupling of boronic acids.[1][2] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[2]
-
Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids can degrade over time, especially if they are electron-deficient.[2]
-
Base and Solvent Purity: Use anhydrous and high-purity bases and solvents. Water content can affect the reaction, and impurities in the base can poison the catalyst.[2]
Q2: I am observing significant amounts of a byproduct from the homocoupling of my boronic acid. How can I prevent this? A2: Homocoupling is often caused by the presence of oxygen.[1] Rigorous deoxygenation of your solvent and reaction vessel is critical. Purging the reaction mixture with an inert gas like argon for 10-15 minutes before adding the catalyst can help minimize this side reaction.[3]
Q3: My starting material is poorly soluble in the reaction solvent. What can I do? A3: Poor solubility can significantly hinder reaction rates. You can try switching to a solvent that better solubilizes your substrates, such as DMF or 1,4-dioxane.[4] Alternatively, heating the reaction to a higher temperature can improve solubility and reaction kinetics.[1] Be aware that very high temperatures can also lead to catalyst decomposition or side reactions.[4]
Q4: Can the hydroxyl group on the naphthalene ring interfere with the reaction? A4: Yes, the phenolic hydroxyl group is acidic and will be deprotonated by the base. This is generally expected and accounted for by using a sufficient excess of base. In some cases, the resulting phenoxide could coordinate to the palladium center. If you suspect interference, you can protect the hydroxyl group as a methyl ether or another suitable protecting group prior to the coupling reaction.
Catalyst and Condition Selection for Suzuki Coupling
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.
| Component | Recommendation | Rationale & Considerations |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources that require a ligand. Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates. |
| Ligand | Buchwald-type ligands (e.g., SPhos, XPhos), PPh₃, Pd(dppf)Cl₂ | For aryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos often provide high activity and stability.[5] Pd(dppf)Cl₂ is a robust and reliable catalyst system.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are effective for coupling with sterically hindered or electron-rich aryl bromides.[2] K₂CO₃ is a common, milder base often used in aqueous solvent mixtures.[6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is frequently used to dissolve the inorganic base.[2][3] Anhydrous solvents like DMF or THF can also be used, especially with organic-soluble bases. |
| Temperature | 80–110 °C | The reaction temperature often needs to be optimized. Start around 80-100 °C and adjust as needed based on reaction progress.[1][3] |
Troubleshooting and FAQ: Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between this compound and a primary or secondary amine.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is failing. What are the common causes? A1: This reaction is highly sensitive to the choice of ligand and base.[7]
-
Inappropriate Ligand: The ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos) are often required, especially for less reactive aryl halides.[8]
-
Base Strength/Solubility: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is most common.[9] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[8] The base must be sufficiently soluble.
-
Inert Atmosphere: Like other palladium-catalyzed reactions, this process is sensitive to oxygen, which can deactivate the catalyst.[8]
Q2: I am seeing dehalogenation of my this compound instead of the coupled product. Why is this happening? A2: Dehalogenation can occur as a side reaction. This can sometimes be minimized by changing the ligand, solvent, or lowering the reaction temperature. Ensure your amine starting material is pure, as impurities can sometimes promote side reactions.
Q3: Can I use aqueous ammonia to form 8-Aminonaphthalen-2-ol? A3: Yes, specialized catalyst systems have been developed for the coupling of aryl halides with ammonia or ammonia equivalents, allowing for the synthesis of primary anilines.[10] This often requires specific ligands and conditions to be successful.
Catalyst and Condition Selection for Buchwald-Hartwig Amination
The correct combination of palladium, ligand, and base is paramount for successful C-N bond formation.[11]
| Component | Recommendation | Rationale & Considerations |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common precursors that are activated in situ by the phosphine ligand. |
| Ligand | Buchwald-type ligands (e.g., RuPhos, XPhos), BINAP | The choice of ligand depends heavily on the amine coupling partner.[8] For primary amines, BrettPhos is often effective. For secondary amines, RuPhos can be a good choice.[8] |
| Base | NaOtBu, KOtBu, LHMDS | Strong, sterically hindered bases are required to deprotonate the amine without competing as a nucleophile. NaOtBu is the most common choice.[9] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are typically used.[8][12] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the reaction.[9] |
| Temperature | 80–110 °C | Reactions are typically heated to ensure a reasonable reaction rate. |
Troubleshooting and FAQ: Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between this compound and a terminal alkyne.[13]
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is sluggish and gives low yields. What should I investigate? A1: Several factors can lead to poor performance in Sonogashira couplings.
-
Copper(I) Co-catalyst: The classical Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI).[13][14] Ensure it is fresh and not oxidized.
-
Amine Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required and often serves as the solvent or co-solvent.[14][15]
-
Oxygen: Oxygen can cause homocoupling of the alkyne (Glaser coupling), leading to unwanted side products and reduced yield of the desired cross-coupled product.[16] Rigorous degassing is essential.
Q2: I am getting a lot of alkyne homocoupling product. How can I avoid this? A2: As mentioned, this is primarily due to oxygen exposure.[16] Ensure your reaction is performed under strictly anaerobic conditions.[17] Running the reaction under "copper-free" conditions can also mitigate this issue, though this often requires a different set of ligands and conditions.
Q3: Is a copper co-catalyst always necessary? A3: No, copper-free Sonogashira protocols have been developed. These reactions can be advantageous as they avoid issues with copper toxicity and alkyne homocoupling. They typically require specific palladium catalysts and conditions.[16]
Catalyst and Condition Selection for Sonogashira Coupling
This reaction typically employs a dual-catalyst system.
| Component | Recommendation | Rationale & Considerations |
| Pd Precursor | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the most common and effective catalysts for Sonogashira couplings.[14][15][18] |
| Co-catalyst | CuI | Copper(I) iodide is the standard co-catalyst used to form the copper acetylide intermediate, which accelerates the reaction.[13][15] |
| Base | Et₃N, i-Pr₂NH, Piperidine | A liquid amine base is used to neutralize the HX byproduct and often serves as the solvent.[15][17] |
| Solvent | THF, DMF (if co-solvent is needed) | The amine base often functions as the solvent. If the starting materials have poor solubility, a co-solvent like THF or DMF can be added.[15] |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under mild conditions, sometimes even at room temperature.[13][15] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
Note: This is a generalized procedure. Specific amounts, temperatures, and reaction times must be optimized for each specific reaction.
-
Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, amine, or alkyne, typically 1.1–1.5 equiv), and the base (e.g., K₂CO₃, NaOtBu, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, toluene). If using a liquid amine/alkyne, it may be added at this stage.
-
Degassing: Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[3]
-
Catalyst Addition: Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and any co-catalysts (e.g., CuI for Sonogashira, 2–10 mol%) under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
Visualizations
Experimental and Troubleshooting Workflows
Caption: General experimental workflow and troubleshooting decision tree for cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. odinity.com [odinity.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. real.mtak.hu [real.mtak.hu]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. gold-chemistry.org [gold-chemistry.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of 8-Bromonaphthalen-2-ol Purity by HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) for the purity analysis of 8-Bromonaphthalen-2-ol. It includes a recommended experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to address common issues encountered during analysis.
HPLC Method for Purity Analysis of this compound
A reversed-phase HPLC method is recommended for the purity determination of this compound. This method is effective for separating the main compound from potential process-related impurities and degradation products.
Experimental Protocol
A simple and precise reversed-phase HPLC method can be employed for this analysis.
Instrumentation:
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HPLC system equipped with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
Sample Preparation: Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The purity is determined by calculating the peak area percentage of the main peak relative to the total peak area.
HPLC Experimental Workflow
Caption: General workflow for HPLC purity analysis.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with active silanols on the column. - Incorrect mobile phase pH. - Column overload. | - Use a high-purity silica-based column. - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization.[1] - Reduce the sample concentration or injection volume.[2] |
| Variable Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Insufficient column equilibration. | - Prepare fresh mobile phase and ensure accurate mixing.[3] - Use a column oven to maintain a constant temperature.[3][4] - Increase the column equilibration time before injection.[3][5] |
| Baseline Noise or Drift | - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Detector lamp issue. | - Degas the mobile phase and purge the pump.[3][6] - Use high-purity solvents and flush the detector cell.[4][7] - Check the detector lamp energy and replace if necessary.[3] |
| High Backpressure | - Blockage in the system (e.g., in-line filter, guard column, or column frit). - Particulate matter from the sample or mobile phase. | - Systematically remove components (column, guard column, filters) to locate the blockage. - Filter all samples and mobile phases before use.[2] - Consider using a guard column or in-line filter to protect the analytical column.[8] |
| Poor Resolution | - Inappropriate mobile phase composition. - Column degradation. - Column temperature is too low. | - Optimize the mobile phase composition (e.g., adjust the acetonitrile/water ratio). - Replace the column if it has degraded.[5] - Increase the column temperature to improve efficiency.[3] |
| Split Peaks | - Issue with the injection port. - Partially blocked column frit. - Sample solvent is incompatible with the mobile phase.[7] | - Inspect and clean the injector. - Replace the column frit or the column itself. - Dissolve the sample in the mobile phase whenever possible.[8] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for aromatic compounds like this compound? A1: Peak tailing for aromatic compounds is often caused by secondary interactions between the analyte and active silanol groups on the surface of the silica-based column packing.[2] To mitigate this, you can add an acidic modifier like formic or acetic acid to the mobile phase or use a column with end-capping to reduce the number of accessible silanol groups.
Q2: My retention times are gradually decreasing over a series of injections. What should I check first? A2: A gradual decrease in retention time often points to a change in the mobile phase composition or insufficient column equilibration between runs.[3][4][5] Ensure your mobile phase is well-mixed and that you allow sufficient time for the column to re-equilibrate with the starting mobile phase conditions, especially if you are running a gradient method.
Q3: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them? A3: Ghost peaks are unexpected peaks that can appear in your chromatogram. They can originate from the sample, the mobile phase, or the HPLC system itself. Common causes include late elution of compounds from a previous injection or impurities in the mobile phase. To resolve this, ensure your run time is long enough to elute all components, use high-purity solvents, and regularly flush your system.
Q4: The system pressure is much higher than usual. What is the likely cause? A4: A sudden increase in system pressure is typically due to a blockage somewhere in the system.[7] The most common locations for blockages are the in-line filter, the guard column, or the inlet frit of the analytical column.[2] To identify the source of the blockage, you can systematically disconnect components from the detector backwards and observe the pressure.
Q5: Can I use a different organic solvent instead of acetonitrile? A5: Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC. However, be aware that changing the organic solvent will affect the selectivity of your separation. Methanol is generally a weaker solvent than acetonitrile, which will result in longer retention times. You may need to adjust the solvent ratio to achieve a similar separation.
References
Technical Support Center: Analysis of 8-Bromonaphthalen-2-ol Reactions by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromonaphthalen-2-ol and analyzing its reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common types of reactions performed with this compound?
This compound is a versatile building block in organic synthesis. The presence of a hydroxyl group and a bromine atom on the naphthalene core allows for a variety of transformations. Common reactions include:
-
Suzuki-Miyaura Coupling: To form a C-C bond at the 8-position by reacting with a boronic acid or ester in the presence of a palladium catalyst and a base.
-
Buchwald-Hartwig Amination: To form a C-N bond at the 8-position by coupling with a primary or secondary amine, also using a palladium catalyst and a base.[1][2][3]
-
Williamson Ether Synthesis: To form an ether at the 2-position by reacting the hydroxyl group with an alkyl halide in the presence of a base.[4][5][6][7][8][9][10]
-
Other Cross-Coupling Reactions: Including Sonogashira, Heck, and Stille couplings.
-
Nucleophilic Aromatic Substitution (SNAr): Although less common for aryl bromides compared to more activated halides.
Q2: What are the expected major byproducts in palladium-catalyzed cross-coupling reactions of this compound?
In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, several byproducts can form alongside the desired product. These can complicate purification and reduce yields. Common byproducts include:
-
Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, yielding Naphthalen-2-ol. This can occur as a side reaction in the catalytic cycle.[1]
-
Homocoupling: The coupling of two molecules of this compound to form a dimer (8,8'-dibromo-2,2'-binaphthyl-diol). This can be catalyzed by the palladium species, particularly at high catalyst concentrations or temperatures.
-
Homocoupling of the Coupling Partner: In Suzuki reactions, the boronic acid can undergo homocoupling.
These byproducts can be identified by their unique mass-to-charge ratios (m/z) in the mass spectrum.
Q3: How can I identify these byproducts using LC-MS?
LC-MS is a powerful tool for identifying reaction components. Here's how to approach byproduct identification:
-
Analyze the Mass Spectrum: Look for the molecular ion peaks ([M+H]⁺, [M-H]⁻, or M⁺˙) corresponding to the expected masses of the potential byproducts. Remember that bromine-containing compounds will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes).
-
Chromatographic Separation: Develop an LC method that can separate the starting material, product, and potential byproducts. Isomeric impurities, such as other bromonaphthalen-2-ol isomers, may require optimized chromatographic conditions for separation.
-
Fragmentation Analysis (MS/MS): If available, use tandem mass spectrometry (MS/MS) to fragment the ions of interest. The fragmentation patterns can provide structural information to confirm the identity of the byproducts. For example, the fragmentation of the naphthalene core can be indicative.[11]
Table 1: Common Byproducts in Palladium-Catalyzed Reactions of this compound and their Expected [M+H]⁺ m/z Values
| Byproduct Name | Chemical Structure | Molecular Formula | Monoisotopic Mass | Expected [M+H]⁺ (m/z) | Notes |
| Naphthalen-2-ol (Protodebromination Product) | C₁₀H₈O | C₁₀H₈O | 144.06 | 145.07 | Loss of bromine and addition of hydrogen. |
| 8,8'-Bi(naphthalen)-2,2'-diol (Homocoupling Product) | C₂₀H₁₄O₂ | C₂₀H₁₄O₂ | 286.10 | 287.11 | Dimerization of the starting material with loss of both bromine atoms. |
Q4: I am observing poor peak shape in my LC-MS analysis. What could be the cause?
Poor peak shape, such as tailing, fronting, or splitting, can be caused by a variety of factors:
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Column Overload: Injecting too much sample can lead to broad and tailing peaks. Try diluting your sample.
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Incompatible Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.
-
Secondary Interactions: The hydroxyl group of this compound and its derivatives can interact with residual silanols on the silica-based column, leading to peak tailing. Using a mobile phase with a low concentration of an acidic additive (e.g., 0.1% formic acid) can help to suppress these interactions.
-
Column Contamination: Buildup of contaminants on the column can degrade performance. Flush the column with a strong solvent.
-
Extra-column Volume: Long tubing or poorly made connections can contribute to peak broadening.
Q5: My MS signal is weak or inconsistent. What should I check?
-
Ionization Efficiency: this compound and its derivatives are phenols and can be ionized in both positive and negative ion modes. Experiment with both ESI+ and ESI- to see which provides a better signal. The choice of mobile phase additives (e.g., formic acid for positive mode, ammonia for negative mode) can significantly impact ionization.
-
Source Contamination: A dirty ion source is a common cause of poor sensitivity. Clean the ion source according to the manufacturer's instructions.
-
Matrix Effects: Co-eluting compounds from the reaction mixture can suppress the ionization of your analyte. Improve chromatographic separation or consider a sample cleanup step like solid-phase extraction (SPE).
-
In-source Fragmentation/Degradation: If the source conditions are too harsh (e.g., high temperatures, high voltages), your analyte may be fragmenting or degrading in the source before detection. Optimize the ion source parameters.
Experimental Protocols
The following are generalized protocols for common reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (2-10 mol%).
-
Solvent Addition: Add an anhydrous solvent (e.g., DMF, Dioxane, or a mixture like THF/H₂O) via syringe.
-
Reaction: Heat the mixture to the target temperature (typically 70-140 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[12]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the amine (1.0-1.2 equiv.), a base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃), a palladium catalyst, and a ligand.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture with stirring. Reaction temperatures can range from room temperature to over 100 °C.[3]
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Purification: Purify the product by column chromatography.
Protocol 3: Williamson Ether Synthesis
This protocol describes a general method for the O-alkylation of this compound.
-
Deprotonation: Dissolve this compound in a suitable solvent (e.g., acetonitrile, THF, or DMF). Add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.2-2.0 equiv.) and stir.
-
Alkylating Agent Addition: Add the alkyl halide (1.0-1.5 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with heating, depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off any inorganic salts and wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[7]
Visualizations
Caption: Experimental workflow for reaction and analysis.
Caption: Troubleshooting logic for LC-MS analysis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Khan Academy [khanacademy.org]
- 9. francis-press.com [francis-press.com]
- 10. francis-press.com [francis-press.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Showdown: 8-Bromonaphthalen-2-ol vs. 8-Chloronaphthalen-2-ol in Suzuki Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug development, the choice of starting materials is paramount to the success of a synthetic campaign. This guide provides a detailed comparison of the reactivity of 8-bromonaphthalen-2-ol and 8-chloronaphthalen-2-ol, two key building blocks, in the context of the Suzuki coupling reaction. This analysis is supported by established principles of organometallic chemistry and illustrative experimental data from analogous systems.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between this compound and 8-chloronaphthalen-2-ol in Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond. The rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the C-X bond. The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond, making the former more susceptible to cleavage by the palladium catalyst.[1]
This inherent difference in bond strength dictates that this compound will generally be more reactive than 8-chloronaphthalen-2-ol under identical reaction conditions. Consequently, Suzuki couplings involving 8-chloronaphthalen-2-ol often necessitate more forcing conditions to achieve comparable yields and reaction rates. These conditions may include higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive catalyst systems.[1]
Performance Comparison: A Data-Driven Overview
| Parameter | This compound | 8-Chloronaphthalen-2-ol |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C (or higher) |
| Typical Reaction Time | 1 - 12 hours | 12 - 48 hours |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | More active catalysts required (e.g., with bulky, electron-rich phosphine ligands like XPhos, SPhos, or NHC ligands) |
| Catalyst Loading | Typically 1-5 mol% | Often requires higher catalyst loading (2-10 mol%) |
| Yields | Generally high | Can be variable, often lower than the bromo-analog without optimization |
| Substrate Scope | Broad | Can be more limited, sensitive functional groups may not be tolerated under harsher conditions |
Experimental Protocols: Tailoring Conditions for Success
The following are generalized experimental protocols for the Suzuki coupling of a generic aryl halide with an arylboronic acid. Key modifications for adapting the procedure from this compound to the less reactive 8-chloronaphthalen-2-ol are highlighted.
General Procedure for Suzuki-Miyaura Coupling
Reactants and Reagents:
-
Aryl halide (this compound or 8-chloronaphthalen-2-ol): 1.0 mmol
-
Arylboronic acid: 1.2 - 1.5 mmol
-
Palladium catalyst: See table below for recommendations
-
Ligand (if required): See table below for recommendations
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): 2.0 - 3.0 mmol
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water): 5 - 10 mL
Recommended Catalyst Systems:
| Aryl Halide | Palladium Precatalyst | Ligand | Typical Loading |
| This compound | Pd(PPh₃)₄ or Pd(OAc)₂ | None or PPh₃ | 1-3 mol% |
| 8-Chloronaphthalen-2-ol | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, or IPr | 2-5 mol% |
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add the palladium precatalyst and ligand (if applicable).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature with vigorous stirring. For this compound, a temperature of 80 °C is a good starting point. For 8-chloronaphthalen-2-ol, a higher temperature of 100-120 °C will likely be necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Catalytic Cycle and Workflow
To further aid in the understanding of the processes involved, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Conclusion: Making an Informed Choice
References
Spectroscopic Analysis of 8-Bromonaphthalen-2-ol Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for potential reaction products of 8-Bromonaphthalen-2-ol. Due to the limited availability of published experimental data for the specific reaction products of this compound, this guide utilizes data from a closely related isomer, 6-bromo-2-naphthol, to provide representative spectroscopic information. The methodologies and expected spectral characteristics are broadly applicable to the analogous derivatives of this compound. This guide covers common synthetic transformations including the formation of naphthoxazines, etherification, esterification, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for representative reaction products. It is important to note that the exact spectral values for the 8-bromo isomers may differ slightly from the 6-bromo isomers presented here due to the different substitution patterns on the naphthalene ring.
| Product Class | Representative Product from 6-bromo-2-naphthol | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Key IR Bands (cm⁻¹) |
| Naphthoxazine | 8-bromo-1-(4-methylphenyl)-3-(4-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1][2]oxazine | 2.37 (s, 3H, CH₃), 5.61 (s, 1H, CH), 5.74 (s, 1H, CH), 6.83(d, 2H, J=8.9Hz, ArH), 7.24-7.40(m, 6H, ArH), 7.86-7.95(m, 3H, ArH), 8.61(s, 1H, ArH), 8.85 (s, 1H, ArH) | 20.23, 54.33, 80.18, 114.21, 115.65, 116.01, 116.84, 117.39, 120.31, 123.21, 124.17, 125.09, 127.76, 128.18, 128.91, 129.69, 130.12, 130.27, 130.65, 134.12, 136.77, 137.91, 149.28, 149.82 | 431 [M]⁺, 433 [M+2]⁺ | Not available |
| Ether | 8-bromo-2-methoxynaphthalene (Predicted) | ~3.9 (s, 3H, OCH₃), ~7.2-8.0 (m, 6H, ArH) | ~56 (OCH₃), ~110-155 (ArC) | ~236 [M]⁺, 238 [M+2]⁺ | ~1250 (C-O stretch) |
| Ester | 8-bromo-2-naphthyl acetate (Predicted) | ~2.4 (s, 3H, COCH₃), ~7.3-8.1 (m, 6H, ArH) | ~21 (COCH₃), ~115-150 (ArC), ~169 (C=O) | ~264 [M]⁺, 266 [M+2]⁺ | ~1760 (C=O stretch) |
| Suzuki Product | 8-phenylnaphthalen-2-ol (Predicted) | ~7.3-8.2 (m, 11H, ArH), ~9.5 (s, 1H, OH) | ~110-155 (ArC) | ~220 [M]⁺ | ~3300-3500 (O-H stretch) |
| Buchwald-Hartwig Product | 8-morpholinonaphthalen-2-ol (Predicted) | ~3.2 (t, 4H, CH₂), ~3.9 (t, 4H, CH₂), ~7.1-7.9 (m, 6H, ArH), ~9.0 (s, 1H, OH) | ~50 (NCH₂), ~67 (OCH₂), ~110-155 (ArC) | ~229 [M]⁺ | ~3300-3500 (O-H stretch) |
Experimental Protocols
Detailed experimental methodologies for the synthesis of the representative products are provided below. These protocols can be adapted for the reactions of this compound.
Synthesis of 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][1][2]oxazines[3]
To a solution of 6-bromo-2-naphthol (0.01 mol) in methanol (10 ml), an appropriate aryl aldehyde (0.02 mol) and 10 ml of 25-30% methanolic ammonia were added. The mixture was left to stand at ambient temperature for 2-3 days, during which the crystalline product separated out. The crude product was filtered, washed with cold methanol, and purified by recrystallization.
General Protocol for Williamson Ether Synthesis
A mixture of this compound (1 equivalent), a suitable alkyl halide (e.g., methyl iodide, 1.1 equivalents), and a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like acetone or DMF is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Esterification
To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane or pyridine, an acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 equivalents) and a catalytic amount of a base like triethylamine or DMAP are added. The reaction is stirred at room temperature until completion as monitored by TLC. The reaction mixture is then washed with water, a mild acid, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ester, which can be purified by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Coupling
In an inert atmosphere, a mixture of this compound (1 equivalent, after conversion of the hydroxyl group to a triflate or other suitable leaving group if necessary), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated. The reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled, and the organic layer is separated, washed, dried, and concentrated. The product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Under an inert atmosphere, a flask is charged with this compound (1 equivalent), an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2 equivalents) in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is heated until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Visualizing the Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Caption: A generalized workflow from starting material to spectroscopic analysis.
References
Validating the Structure of 8-Bromonaphthalen-2-ol Derivatives: A 2D NMR-Based Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of 8-Bromonaphthalen-2-ol derivatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
The structural integrity of a molecule is intrinsically linked to its chemical and biological properties. In the realm of drug discovery and materials science, where this compound derivatives often serve as key building blocks, precise structural characterization is paramount. While several analytical techniques can provide structural information, 2D NMR spectroscopy, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offers a powerful and non-destructive method to piece together the molecular puzzle in solution.
Unraveling the Molecular Framework with 2D NMR
2D NMR experiments provide through-bond and through-space correlations between nuclei, allowing for the establishment of a complete connectivity map of a molecule. For a representative this compound derivative, the expected 2D NMR correlations provide a definitive fingerprint of its structure.
Predicted 2D NMR Data for this compound
To illustrate the power of 2D NMR, we present a predicted dataset for the parent compound, this compound. The chemical shifts are estimated based on known data for naphthalene derivatives and the expected influence of the bromo and hydroxyl substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| 1 | 110.0 | 7.20 | d |
| 2 | 155.0 | - | - |
| 3 | 118.0 | 7.30 | d |
| 4 | 130.0 | 7.80 | d |
| 4a | 128.0 | - | - |
| 5 | 125.0 | 7.50 | t |
| 6 | 127.0 | 7.40 | t |
| 7 | 129.0 | 7.90 | d |
| 8 | 120.0 | - | - |
| 8a | 135.0 | - | - |
| OH | - | 5.50 | s (broad) |
Table 2: Key Predicted 2D NMR Correlations for this compound
| Experiment | Correlation Type | Key Expected Cross-Peaks |
| COSY | ¹H-¹H (through 2-3 bonds) | H1-H3, H3-H4, H5-H6, H6-H7 |
| HSQC | ¹H-¹³C (through 1 bond) | H1-C1, H3-C3, H4-C4, H5-C5, H6-C6, H7-C7 |
| HMBC | ¹H-¹³C (through 2-3 bonds) | H1 to C3, C4a, C8a; H3 to C1, C4a; H4 to C2, C5; H5 to C4, C7, C8a; H6 to C4a, C8; H7 to C5, C8a |
These predicted correlations, visualized in the diagrams below, demonstrate how the connectivity of the entire carbon skeleton and the placement of substituents can be unequivocally determined.
Comparative Efficacy of Palladium Catalysts for 8-Bromonaphthalen-2-ol Coupling: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the efficacy of various palladium catalysts in the coupling reactions of 8-Bromonaphthalen-2-ol, a key intermediate in the synthesis of various biologically active compounds and functional materials.
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high precision and efficiency. The choice of the palladium catalyst, particularly the ligand coordinated to the metal center, plays a pivotal role in determining the reaction's success, influencing factors such as yield, reaction time, and substrate scope. This guide focuses on two of the most powerful and versatile cross-coupling methodologies: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation, using this compound as the substrate.
Performance of Palladium Catalysts in Coupling Reactions
While direct comparative studies on the coupling of this compound are limited in publicly available literature, we can infer the relative efficacy of different catalyst systems based on their performance with structurally similar aryl bromides, particularly other bromonaphthalene derivatives. The two major classes of ligands that have revolutionized palladium-catalyzed cross-coupling are phosphine-based ligands and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: These are often electron-rich and sterically bulky, which promotes the crucial oxidative addition and reductive elimination steps in the catalytic cycle. Ligands such as those from the Buchwald and Hartwig groups have demonstrated broad utility.
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium. This stability often translates to higher catalyst turnover numbers and robustness, even under harsh reaction conditions.
Below is a summary table illustrating the typical performance of these catalyst systems in the Buchwald-Hartwig amination and Suzuki-Miyaura coupling of aryl bromides, which can serve as a predictive guide for reactions involving this compound.
| Coupling Reaction | Catalyst System (Precursor/Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | |||||||
| Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | 100 | 12 | >90 | |
| Pd(OAc)₂ / SPhos | Morpholine | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 85-95 | |
| [Pd(IPr)(cinnamyl)Cl] | Benzylamine | KOtAm | Toluene | 80 | 8 | >95 | |
| Suzuki-Miyaura Coupling | |||||||
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-95 | |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 6 | >95 | |
| [Pd(IPr)(allyl)Cl] | Naphthalene-1-boronic acid | Cs₂CO₃ | THF/H₂O | 80 | 4 | >90 |
Note: The data in this table is representative of typical conditions and yields for the coupling of various aryl bromides and may require optimization for this compound.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success. Below are generalized protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling of this compound. These should be considered as starting points and may require optimization for specific coupling partners.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), and the appropriate phosphine or NHC ligand (0.04-0.08 mmol).
-
Addition of Base and Amine: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).
-
Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Procedure for Suzuki-Miyaura Coupling
-
Reactant Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the appropriate ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition & Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizing the Catalytic Cycles
To aid in understanding the fundamental steps of these coupling reactions, the following diagrams illustrate the generalized catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
The choice between a phosphine-based ligand and an N-heterocyclic carbene for the palladium-catalyzed coupling of this compound will depend on the specific coupling partner and the desired reaction conditions. Generally, modern biaryl phosphine ligands (e.g., XPhos, SPhos) and NHC ligands (e.g., IPr) are excellent starting points for achieving high yields under relatively mild conditions. The provided protocols and catalytic cycle diagrams offer a solid foundation for researchers to develop and optimize their synthetic routes towards valuable 8-substituted naphthalen-2-ol derivatives. It is always recommended to screen a small set of catalysts and conditions to identify the optimal system for a specific transformation.
Quantitative Analysis of 8-Bromonaphthalen-2-ol Reaction Mixtures: A Comparative Guide to NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, accurate monitoring of reaction progress and purity assessment is critical. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the analysis of 8-Bromonaphthalen-2-ol reaction mixtures. It includes detailed experimental protocols and data presentation to support the use of qNMR as a primary analytical method.
Comparison of Analytical Methods
Quantitative ¹H NMR offers distinct advantages over traditional chromatographic methods for the analysis of reaction mixtures. Its ability to provide structural information and quantify multiple components simultaneously without the need for identical reference standards for each analyte makes it a powerful and efficient tool.[1][2]
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal area is directly proportional to the number of nuclei (protons).[2] | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase.[3] |
| Reference Standard | Requires a single, certified internal standard of known purity for absolute quantification.[3][4] | Typically requires a specific, purified reference standard for each analyte to be quantified. | Requires a specific, purified reference standard for each analyte to be quantified.[3] |
| Sample Preparation | Simple dissolution of the reaction mixture aliquot and internal standard in a deuterated solvent.[5][6] | Often requires filtration, dilution, and careful solvent selection. | May require derivatization for non-volatile compounds; sample must be volatile. |
| Analysis Time | Rapid, with typical acquisition times of a few minutes per sample.[7] | Can be time-consuming due to column equilibration, run times, and method development. | Run times can be lengthy depending on the column and temperature program. |
| Structural Information | Provides detailed structural information, aiding in the identification of byproducts and impurities. | Provides retention time and UV-Vis spectra (with a DAD detector), which are not definitive for structure. | Provides retention time; coupling with Mass Spectrometry (MS) is needed for structural information.[8] |
| Universality | Applicable to any soluble proton-containing molecule. | Limited by the analyte's solubility and the availability of a suitable stationary phase and detector. | Limited to volatile and thermally stable compounds. |
| Selectivity | High resolution allows for the differentiation of structurally similar molecules. | Dependant on the column and mobile phase; co-elution can be an issue. | Dependant on the column and temperature program; co-elution can occur. |
| Destructive | Non-destructive, allowing for sample recovery. | Non-destructive, but the sample is diluted in the mobile phase. | Destructive. |
Experimental Protocol: Quantitative ¹H NMR Analysis
This protocol outlines the steps for the quantitative analysis of a reaction mixture containing this compound using an internal standard.
Materials and Equipment
-
NMR Spectrometer: 400 MHz or higher.[3]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for dissolving polar aromatic compounds.[9]
-
Internal Standard: A certified reference material with known purity, such as maleic anhydride or 1,4-dinitrobenzene. The standard should have signals that do not overlap with the analyte signals.[3][5]
-
Analytical Balance: Capable of weighing to ±0.01 mg.
-
NMR Tubes: 5 mm, of good quality.[5]
-
Glassware: Volumetric flasks, pipettes, and vials.
Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of the internal standard (e.g., maleic anhydride) into a 10 mL volumetric flask and dissolve in DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the crude reaction mixture into a vial.
-
Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.
-
Add an additional 200 µL of DMSO-d₆ to ensure a sufficient volume for NMR analysis.
-
Vortex the sample to ensure complete dissolution and homogeneity.[5]
-
Transfer the solution to a 5 mm NMR tube.[5]
-
NMR Data Acquisition
-
Instrument Setup: Tune and shim the spectrometer for the sample.[4]
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.[10]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. A value of 30-60 seconds is often sufficient to ensure full relaxation.[3]
-
Acquisition Time (aq): 2-4 seconds.
-
Number of Scans (ns): 8-16, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4]
-
Spectral Width (sw): Approximately 16 ppm, centered around 6-7 ppm.[10]
-
Data Processing and Analysis
-
Processing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz. Manually phase the spectrum and perform a baseline correction across the entire spectral region.[4]
-
Integration: Integrate a well-resolved, non-overlapping signal of this compound, any other reactants or products of interest, and a signal from the internal standard.[3]
-
Calculation: The molar ratio of the analyte to the internal standard can be calculated using the following formula:
Mole of Analyte = (I_analyte / N_analyte) / (I_IS / N_IS) * Mole of IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
Mole of IS = Moles of the internal standard in the sample
-
The weight percent purity or concentration can then be determined using the known masses and molecular weights of the analyte and internal standard.[11]
Data Presentation
The results of the qNMR analysis can be summarized in a table for easy comparison of different reaction time points or conditions.
| Component | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons (N) | Integral (I) | Molar Ratio (relative to Internal Standard) |
| This compound | (Specific aromatic proton) | d | 1 | Value | Calculated |
| Starting Material | (Specific proton) | s | Value | Value | Calculated |
| Product | (Specific proton) | t | Value | Value | Calculated |
| Internal Standard | (e.g., 6.30 for Maleic Anhydride) | s | 2 | Value | 1.00 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of an this compound reaction mixture by NMR.
Caption: Workflow for the quantitative NMR analysis of a reaction mixture.
References
- 1. usp.org [usp.org]
- 2. The reason quantitative analysis is possible with NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. reddit.com [reddit.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromonaphthalen-2-ol and Analogues
For Researchers, Scientists, and Drug Development Professionals
The functionalization of naphthalene scaffolds is a cornerstone of modern synthetic chemistry, with broad applications in drug discovery, materials science, and diagnostics. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their efficiency and versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the kinetics of several key cross-coupling reactions, with a focus on 8-bromonaphthalen-2-ol and its structural analogues. While specific kinetic data for this compound is not extensively available, this guide draws upon established kinetic studies of similar bromonaphthalene and aryl bromide substrates to provide a valuable comparative framework.
Overview of Common Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for synthetic chemists.[1] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[4][5]
This guide will focus on the following widely used cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Forms C-C bonds using organoboron reagents.[2][6]
-
Buchwald-Hartwig Amination: Forms C-N bonds with amines.[7][8]
-
Sonogashira Coupling: Creates C-C bonds between aryl halides and terminal alkynes.[11][12]
Comparative Kinetic Data
The following tables summarize kinetic and performance data for various cross-coupling reactions. Given the limited direct kinetic data for this compound, data for 1-bromonaphthalene and other relevant aryl bromides are included to provide a comparative context. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl.[3][13]
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst System | Conditions | Yield (%) | Turnover Frequency (TOF, h⁻¹) |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O, K₃PO₄, 100 °C, 12h | ~95% | Not Reported |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene, Na₂CO₃, 100 °C | High | Not Reported |
| 4-Bromoanisole | Phenylboronic acid | PdCl₂(dppf) | THF, K₂CO₃, 80 °C | High | Not Reported |
Data compiled from various sources and serves as a representative comparison.[1][14]
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Conditions | Yield (%) | Kinetic Profile |
| 1-Bromonaphthalene | Morpholine | Pd₂(dba)₃ / XPhos | Toluene, NaOtBu, 100 °C, 16h | ~90% | Not Reported |
| Bromobenzene | n-Hexylamine | Pd₂(dba)₃ / BINAP | Toluene, NaOtBu | High | Positive order in aryl bromide and amine, zero order in base.[15] |
| Bromobenzene | Benzophenone imine | Pd(OAc)₂ / BINAP | Toluene, Cs₂CO₃ | High | Complex kinetics, potential for catalyst inhibition by product.[16] |
Data compiled from various sources and serves as a representative comparison.[1][14]
Table 3: Heck Reaction of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst System | Conditions | Yield (%) | Rate Determining Step |
| 1-Bromonaphthalene | Styrene | Pd(OAc)₂ / PPh₃ | DMF/H₂O, K₂CO₃ | High | Often oxidative addition or migratory insertion.[17] |
| Iodobenzene | Styrene | PdCl₂ | Methanol, KOAc, 120 °C | High | Oxidative addition is a key step.[10] |
| Bromobenzene | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Acetonitrile, Et₃N | High | Migratory insertion can be turnover limiting.[17] |
Data compiled from various sources and serves as a representative comparison.[14][18]
Table 4: Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst System | Conditions | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
| Substituted Aryl Bromides | Phenylacetylene | Pd-phosphine complexes | Various | 54-82 | -55 to 11 |
| 1-Bromonaphthalene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N, 80 °C | Not Reported | Not Reported |
Kinetic parameters for substituted aryl bromides are from a high-throughput study.[11] Data for 1-bromonaphthalene is from a general protocol.[1]
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing conditions. Modern techniques often employ in situ monitoring to collect high-density, reproducible time-course data.[19][20]
General Protocol for In Situ Reaction Monitoring:
-
Reactor Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and an automated sampling system is used.
-
Reagent Preparation: Stock solutions of the aryl halide (e.g., this compound), coupling partner, base, and an internal standard are prepared in a degassed solvent.
-
Catalyst Preparation: The palladium precursor and ligand are pre-mixed in a separate vial under an inert atmosphere to form the active catalyst.
-
Reaction Initiation: The reaction is initiated by adding the catalyst solution to the reactor containing the substrates and base at a controlled temperature.
-
Automated Sampling: At predefined intervals, the automated system withdraws a small aliquot of the reaction mixture, quenches it, and prepares it for analysis.
-
Analysis: The samples are analyzed by a suitable technique such as HPLC, GC, or NMR to determine the concentration of reactants, products, and byproducts over time.
-
Data Processing: The concentration data is used to generate reaction profiles and determine kinetic parameters such as reaction order, rate constants, and activation energies.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for conducting kinetic studies of cross-coupling reactions.
Logical Relationship of Reaction Components
Caption: Key components influencing the outcome of a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic and mechanistic studies of Pd-catalyzed amination of aryl halides [spiral.imperial.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to the Synthesis of Substituted Naphthalenes from 1-Bromonaphthalene and 2-Bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold is a privileged motif in medicinal chemistry and materials science. The functionalization of this core structure is often achieved through the strategic use of bromonaphthalene isomers as key building blocks. The choice between 1-bromonaphthalene and 2-bromonaphthalene as a starting material can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective comparison of the performance of these two isomers in common palladium-catalyzed cross-coupling reactions, supported by representative experimental data and detailed protocols.
Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the carbon-bromine bond in bromonaphthalenes is influenced by the position of the bromine atom on the aromatic ring. Generally, the C1 (α) position in 1-bromonaphthalene is more electron-rich and thus more reactive towards oxidative addition in many palladium-catalyzed cross-coupling reactions compared to the C2 (β) position in 2-bromonaphthalene.[1] However, the C1 position also experiences greater steric hindrance from the peri-hydrogen at the C8 position, which can influence reaction outcomes.[1] The following table summarizes representative yields for common cross-coupling reactions, highlighting the general reactivity trends.
| Reaction Type | Coupling Partner | Bromo-Isomer | Catalyst System (Typical) | Solvent (Typical) | Temperature (°C) (Typical) | Yield (%) (Representative) |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 1-Bromonaphthalene | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80-110 | ~95%[2] |
| Phenylboronic acid | 2-Bromonaphthalene | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80-110 | High (Slightly lower/slower than 1-isomer)[1] | |
| Buchwald-Hartwig Amination | Morpholine | 1-Bromonaphthalene | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene | 80-100 | High[1] |
| Morpholine | 2-Bromonaphthalene | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene | 80-100 | High[1] | |
| Sonogashira Coupling | Phenylacetylene | 1-Bromonaphthalene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | Room Temp. | High[3][4] |
| Phenylacetylene | 2-Bromonaphthalene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | Room Temp. | High[3][4] | |
| Heck Reaction | Styrene | 1-Bromonaphthalene | Pd(OAc)₂ / PPh₃ / K₂CO₃ | DMF/H₂O | 100-120 | Good to High[2] |
| Styrene | 2-Bromonaphthalene | Pd(OAc)₂ / PPh₃ / K₂CO₃ | DMF/H₂O | 100-120 | Good to High |
Note: The yields presented are representative and can vary significantly depending on the specific catalyst, ligand, base, solvent system, and the nature of the coupling partner.[1] Generally, 1-bromonaphthalene is observed to be more reactive, potentially leading to faster reaction times or requiring milder conditions.[1]
Experimental Workflows and Reaction Mechanisms
The following diagrams illustrate a typical experimental workflow for palladium-catalyzed cross-coupling reactions and the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Detailed Experimental Protocols
The following are representative protocols for key cross-coupling reactions. These should be optimized for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling of Bromonaphthalene with Phenylboronic Acid
Materials:
-
1-Bromonaphthalene or 2-Bromonaphthalene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromonaphthalene isomer, phenylboronic acid, and potassium phosphate.[5]
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate and SPhos to the flask.[5]
-
Add the degassed toluene and water to the flask via syringe.[5]
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours.[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Separate the aqueous layer and wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding phenylnaphthalene.[5]
Protocol 2: Buchwald-Hartwig Amination of Bromonaphthalene with Morpholine
Materials:
-
1-Bromonaphthalene or 2-Bromonaphthalene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 mmol)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.02-0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add the bromonaphthalene isomer and morpholine to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the specified time, monitoring by TLC or GC/MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Sonogashira Coupling of Bromonaphthalene with Phenylacetylene
Materials:
-
1-Bromonaphthalene or 2-Bromonaphthalene (1.0 mmol)
-
Phenylacetylene (1.1-1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.025 mmol)
-
Copper(I) iodide (CuI) (0.025 mmol)
-
Triethylamine (Et₃N) (2-3 mmol)
-
Tetrahydrofuran (THF) (5 mL, anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromonaphthalene isomer, Pd(PPh₃)₂Cl₂, and CuI.[3]
-
Add anhydrous THF and triethylamine to the flask.[3]
-
Stir the mixture at room temperature for 15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.[3]
-
Stir the reaction at room temperature for 3-6 hours, monitoring for completion by TLC or LC-MS.[3]
-
Upon completion, dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®.[4]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 4: Heck Reaction of Bromonaphthalene with Styrene
Materials:
-
1-Bromonaphthalene or 2-Bromonaphthalene (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Triphenylphosphine (PPh₃) (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) / Water (1:1, 6 mL, degassed)
Procedure:
-
To a Schlenk tube, add the bromonaphthalene isomer, styrene, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the K₂CO₃ and the degassed DMF/water mixture.
-
Seal the tube and heat to 100-120 °C for 24 hours.
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding vinylnaphthalene.
Conclusion
The choice between 1-bromonaphthalene and 2-bromonaphthalene in the synthesis of substituted naphthalenes is a critical decision that depends on the desired substitution pattern and the specific reaction conditions. For palladium-catalyzed cross-coupling reactions, the electronically activated 1-bromonaphthalene is often the more reactive substrate, potentially offering faster reaction times or requiring milder conditions.[1] Conversely, for other transformations such as nucleophilic aromatic substitution, 2-bromonaphthalene may be the preferred isomer.[1] By understanding the inherent reactivity differences and utilizing optimized experimental protocols, researchers can effectively leverage both isomers to construct a diverse array of functionalized naphthalene derivatives for applications in drug discovery and materials science.
References
Unraveling the Reactivity of 8-Bromonaphthalen-2-ol: A DFT-Informed Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted naphthalenes is paramount for the rational design of synthetic pathways. This guide provides a comprehensive comparison of the predicted and experimentally observed reactivity of 8-Bromonaphthalen-2-ol, supported by Density Functional Theory (DFT) insights from analogous systems and available experimental data.
The reactivity of this compound is governed by the interplay of the electron-donating hydroxyl (-OH) group and the electron-withdrawing, sterically demanding bromo (-Br) substituent on the naphthalene core. While direct DFT studies on this specific molecule are not extensively available in the current literature, a comparative analysis based on studies of related bromonaphthalenes and naphthols can provide valuable predictions regarding its chemical behavior in key organic transformations.
Predicted Reactivity Profile: A DFT Perspective
DFT calculations on substituted naphthalenes consistently demonstrate that the electronic properties of the aromatic system are significantly influenced by the nature and position of the substituents. The hydroxyl group at the C2 position is an activating, ortho-, para-directing group, increasing the electron density of the naphthalene rings and making them more susceptible to electrophilic attack. Conversely, the bromine atom at the C8 position is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing effect, while its lone pairs can participate in resonance. The steric bulk of the bromine atom in the peri position (C8) is also a critical factor, potentially hindering reactions at adjacent sites.
Key Reactivity Descriptors from DFT Studies on Analogous Systems:
| Reactivity Descriptor | Predicted Influence on this compound | Rationale from DFT Studies on Related Molecules |
| HOMO Energy | Higher than unsubstituted naphthalene, indicating increased nucleophilicity. | DFT studies on diaminonaphthalenes show that electron-donating groups raise the HOMO energy, making the molecule more prone to oxidation and electrophilic attack.[1] |
| LUMO Energy | Lower than 2-naphthol, suggesting increased electrophilicity at certain positions. | The electron-withdrawing nature of bromine generally lowers the LUMO energy, making the molecule a better electron acceptor. |
| Electrostatic Potential (ESP) Map | Negative potential localized around the oxygen atom and on the naphthalene ring, particularly at positions ortho and para to the hydroxyl group. Positive potential near the hydrogen of the hydroxyl group and the bromine atom. | ESP maps of substituted phenols and naphthalenes confirm these patterns, guiding the approach of electrophiles and nucleophiles. |
| Fukui Functions | High values for electrophilic attack (
| Fukui functions are powerful tools in DFT for predicting the most reactive sites in a molecule. |
Comparative Reactivity in Key Organic Reactions
The unique electronic and steric profile of this compound suggests a distinct reactivity pattern compared to simpler bromonaphthalenes or naphthols.
Electrophilic Aromatic Substitution
The strong activating effect of the hydroxyl group is expected to direct incoming electrophiles primarily to the positions ortho and para to it. However, the steric hindrance from the peri-bromine atom will likely disfavor substitution at the C1 position. Therefore, electrophilic substitution is predicted to occur preferentially at the C3 and C6 positions.
Comparison with Alternative Substrates:
| Substrate | Predicted Major Product(s) of Bromination | Rationale |
| 2-Naphthol | 1-Bromo-2-naphthol and 6-Bromo-2-naphthol | The hydroxyl group directs to the ortho (C1) and para (C6) positions. |
| 1-Bromonaphthalene | 1,4-Dibromonaphthalene and 1,5-Dibromonaphthalene | The bromine atom directs to the ortho and para positions. |
| This compound | 3-Bromo-8-bromonaphthalen-2-ol and 6-Bromo-8-bromonaphthalen-2-ol | The directing effect of the hydroxyl group dominates, with steric hindrance from the C8-bromo group disfavoring C1 substitution. |
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C8 position is a prime site for transformations like Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity in these reactions is influenced by both electronic and steric factors. While the C1 (and by extension, C8) position in bromonaphthalenes is generally more electronically activated towards oxidative addition in cross-coupling reactions compared to the C2 position, the steric bulk of the peri-substituent can play a significant role.
A study on the Buchwald-Hartwig amination of 8-bromoflavone, which shares the 8-bromo-naphthalene-like core, demonstrates that C-N bond formation at this sterically hindered position is feasible.[2]
Workflow for a Typical Suzuki-Miyaura Coupling Reaction:
Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Reactions of the Hydroxyl Group
The hydroxyl group of this compound can undergo typical reactions of phenols, such as etherification and esterification. Furthermore, it can participate in oxidative coupling reactions to form BINOL (1,1'-bi-2-naphthol) derivatives, which are valuable chiral ligands in asymmetric synthesis.[3][4][5][6][7] The presence of the bulky bromine atom at the C8 position may influence the stereochemical outcome of such coupling reactions.
Experimental Protocols
While specific, optimized protocols for many reactions of this compound are not widely published, the following general procedures for related compounds can serve as a starting point for experimental design.
General Procedure for Electrophilic Bromination of a Naphthol Derivative:
-
Dissolve the naphthol derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the brominating agent (e.g., N-bromosuccinimide or bromine, 1-1.1 equivalents) in the same solvent dropwise over a period of 15-30 minutes.
-
Stir the reaction mixture at 0 °C to room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[8][9][10][11]
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide:
-
To a reaction vessel, add the aryl bromide (1 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Flow for Reactivity Prediction:
Conceptual workflow for predicting the reactivity of this compound.
Conclusion
In the absence of direct and extensive experimental and computational studies on this compound, this guide provides a predictive framework for its reactivity based on established principles of physical organic chemistry and DFT studies of analogous compounds. The interplay of the activating hydroxyl group and the deactivating, sterically hindering peri-bromo substituent creates a unique reactivity profile that can be strategically exploited in organic synthesis. The provided general experimental protocols offer a starting point for the development of specific reaction conditions for this versatile building block. Further dedicated DFT and experimental investigations are warranted to fully elucidate the rich and complex chemistry of this compound.
References
- 1. This compound | C10H7BrO | CID 613826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Purity Analysis of Bromonaphthalene Derivatives
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of starting materials and intermediates is paramount. Bromonaphthalene derivatives, common building blocks in organic synthesis, are often produced as a mixture of isomers, primarily 1-bromonaphthalene and 2-bromonaphthalene. The presence of the undesired isomer can significantly impact reaction yields, impurity profiles, and the efficacy of the final product. This guide provides an objective comparison of the three primary analytical techniques for determining the isomeric purity of bromonaphthalene derivatives: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on factors such as the required sensitivity, sample throughput, and the availability of instrumentation. Gas chromatography often provides high resolution for volatile compounds, while HPLC is versatile for a wider range of compounds. NMR spectroscopy offers detailed structural information and can be used for quantification without the need for isomeric standards.
| Analytical Technique | Principle | Typical Performance for Bromonaphthalene Isomers | Advantages | Disadvantages |
| Gas Chromatography (GC-FID) | Separation based on boiling point and polarity in a gaseous mobile phase. | Baseline resolution of 1- and 2-bromonaphthalene. | High efficiency and resolution, fast analysis times, robust and widely available. | Requires volatile and thermally stable analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Good separation achievable with optimized methods. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Can be more time-consuming for method development, may require more expensive solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of isomers based on the distinct chemical environments of their atomic nuclei. | Clear distinction between isomers based on unique proton and carbon signals. | Provides unambiguous structural information, can be used for absolute quantification (qNMR). | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the analysis of a mixture of 1-bromonaphthalene and 2-bromonaphthalene using Gas Chromatography with Flame Ionization Detection (GC-FID).
| Analyte | Retention Time (approx.)[1] | Limit of Detection (LOD) (approx.)[1] | Limit of Quantification (LOQ) (approx.)[1] |
| 1-Bromonaphthalene | ~ 12 min[1] | - | - |
| 2-Bromonaphthalene | ~ 12.5 min[1] | ~ 0.02%[1] | ~ 0.06%[1] |
Note: Retention times and detection limits are dependent on the specific instrument and method parameters.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is highly effective for the separation and quantification of volatile bromonaphthalene isomers.[1][2]
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID).[2]
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]
Sample Preparation:
-
Accurately weigh approximately 100 mg of the bromonaphthalene sample into a 10 mL volumetric flask.[1]
-
Dissolve and dilute to volume with a suitable solvent such as methylene chloride or acetone.[1]
GC-FID Parameters:
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.0 mL/min).[2]
-
Injector Temperature: 280°C.[1]
-
Detector Temperature: 300°C.[1]
-
Oven Temperature Program:
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 50:1.[1]
Data Analysis: The percentage of each isomer is calculated by area normalization, where the peak area of each isomer is divided by the total area of all peaks in the chromatogram.[1] For higher accuracy, a calibration curve can be prepared using certified reference standards of each isomer.
High-Performance Liquid Chromatography (HPLC)
While less common than GC for simple bromonaphthalene isomers, HPLC is a valuable alternative, especially for less volatile or more complex derivatives. The following is a representative reverse-phase HPLC method.
Instrumentation:
-
An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the bromonaphthalene sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
HPLC Parameters:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Analysis: Similar to GC, the percentage of each isomer is determined by comparing the peak area of each isomer to the total peak area. Calibration with pure isomer standards is recommended for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information that allows for the unambiguous identification and quantification of bromonaphthalene isomers.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the bromonaphthalene sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay: 1-2 seconds.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Data Analysis: The isomeric purity can be determined by integrating the signals that are unique to each isomer. For 1- and 2-bromonaphthalene, the aromatic proton signals will show distinct chemical shifts and coupling patterns. For quantitative analysis (qNMR), a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
Key Distinguishing ¹H NMR Signals (in CDCl₃):
-
1-Bromonaphthalene: A characteristic downfield multiplet around 8.1-8.2 ppm.
-
2-Bromonaphthalene: A distinct singlet-like signal for the proton at the C1 position.
Visualizations
Experimental and Logical Workflows
References
Safety Operating Guide
Proper Disposal of 8-Bromonaphthalen-2-ol: A Guide for Laboratory Professionals
The proper disposal of 8-Bromonaphthalen-2-ol is critical for ensuring laboratory safety and environmental protection. As a brominated aromatic compound, it is presumed to be hazardous and requires disposal through a licensed hazardous waste management company. Improper disposal can lead to environmental contamination and potential health risks.
Essential Safety and Disposal Information
Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a designated and well-ventilated area.
The following table summarizes the presumed hazard information and key disposal parameters, extrapolated from data for similar brominated naphthol compounds.
| Parameter | Presumed Information (Based on Analogs like 1-Bromo-2-naphthol and 6-Bromo-2-naphthol) |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2A) Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory system) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection (if dust is generated). |
| Waste Categorization | Hazardous Waste (Halogenated Organic Waste) |
| Primary Disposal Method | Incineration at a licensed hazardous waste disposal facility.[1][2] |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Wear appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
A flame-retardant lab coat.
-
Closed-toe shoes.
-
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Collection and Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, properly labeled hazardous waste container.[3]
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).[3]
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [3][4] This is because different disposal methods are required for each.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and institutional EHS department.
-
For small spills, and only if you are trained to do so, carefully sweep up the solid material, avoiding dust generation.[5]
-
Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
4. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
The storage area should be cool and dry.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a safer laboratory environment for all.
References
Personal protective equipment for handling 8-Bromonaphthalen-2-ol
Essential Safety and Handling Guide for 8-Bromonaphthalen-2-ol
This guide provides crucial safety protocols and logistical plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is mandatory to ensure personal safety and proper chemical management.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. Based on data for similar compounds, it is anticipated to cause skin and eye irritation and may be harmful if inhaled or swallowed.[1][2]
Anticipated GHS Hazard Statements:
-
Harmful if swallowed or if inhaled.
-
Causes serious eye damage.
-
May cause an allergic skin reaction.
-
Very toxic to aquatic life.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₀H₇BrO[3][4] |
| Molecular Weight | 223.07 g/mol [3] |
| Melting Point | 77 - 81 °C / 170.6 - 177.8 °F[4] |
| Storage Temperature | Store in a dry, cool, and well-ventilated place.[2][4][5] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][5]
Step 1: Pre-Handling Preparations
-
Consult SDS: Always review the Safety Data Sheet (SDS) for this compound before use.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are in close proximity and are readily accessible.[6]
-
PPE Inspection: Inspect all Personal Protective Equipment (PPE) for integrity (e.g., check gloves for tears or holes) before use.[1]
Step 2: Donning Personal Protective Equipment (PPE) A comprehensive PPE plan is mandatory for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield that meets EN166 (EU) or NIOSH (US) standards.[1][6] | To protect eyes from splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | To prevent skin contact, which can lead to irritation and allergic reactions.[7] |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities, a chemical-resistant apron or suit is recommended.[1][7] | Provides a barrier against accidental spills and contamination of personal clothing.[7] |
| Respiratory Protection | All work must be conducted in a chemical fume hood.[1][5] If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[1][6] | To prevent the inhalation of harmful dust or vapors.[1] |
Step 3: Handling and Use
-
Ventilation: All weighing and transfer operations must be conducted inside a certified chemical fume hood.[1][5]
-
Avoid Contact: Prevent any contact with skin, eyes, or clothing.[4][5][6]
-
Avoid Inhalation/Ingestion: Do not breathe the dust.[5][6] Do not eat, drink, or smoke in the work area.[2]
-
Post-Handling Hygiene: Wash hands and face thoroughly after handling the substance.
Step 4: Storage
-
Container: Keep the container tightly closed when not in use.[4][5]
-
Location: Store in a dry, cool, and well-ventilated area designated for corrosives.[5]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[4][6]
Emergency and Disposal Plan
Emergency Procedures: Spills and Exposure
-
Spill:
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be in strict accordance with all local, regional, and national regulations for hazardous waste.[8]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, sealed container.[4][8]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".[8]
-
Environmental Precaution: Do not allow the chemical to be released into the environment or enter drains.[2]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[8]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C10H7BrO | CID 613826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
